Product packaging for Myricanol(Cat. No.:)

Myricanol

Cat. No.: B1234683
M. Wt: 358.4 g/mol
InChI Key: SBGBAZQAEOWGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Myricanol (B191915) as a Cyclic Diarylheptanoid

This compound is classified as a cyclic diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. researchgate.netwikipedia.org This core structure consists of two aromatic rings connected by a seven-carbon chain. researchgate.netwikipedia.org Diarylheptanoids can exist in linear or cyclic forms. researchgate.netwikipedia.org this compound falls into the cyclic category, specifically as a meta,meta-bridged biphenyl (B1667301), where the two aryl groups are linked by an ether group conjugated to their 3-position. foodb.carsc.org Its chemical structure is described as a complex tricyclic structure, including methoxy (B1213986) groups and multiple double bonds. ontosight.ai The molecular formula for this compound is C₂₁H₂₆O₅, with a molecular weight of 358.4 g/mol . nih.govnih.gov this compound also contains a stereogenic carbinol at C-11. rsc.org

Historical Perspective on this compound Research Trajectories

The isolation of this compound dates back to 1970 when it was first obtained from the stem-bark of the Indian plant Myrica nagi. rsc.org Subsequently, it has been isolated from other Myrica species, including Myrica esculenta, Myrica rubra, and Myrica cerifera. rsc.org Research into this compound has evolved from its initial isolation and structural characterization to investigations into its diverse biological properties and potential applications. Early research focused on identifying and purifying this compound from natural sources, typically involving solvent extraction followed by chromatographic purification. nih.gov As analytical methods have improved, the detection and characterization of diarylheptanoids, including this compound, have become more refined, contributing to a growing understanding of this class of natural products. researchgate.net The development of synthetic routes for this compound has also been a significant trajectory in its research history, allowing for further exploration of its properties and the synthesis of derivatives. rsc.orgresearchgate.net

Significance of this compound in Natural Product Chemistry and Chemical Biology

This compound holds significance in natural product chemistry as a prominent example of a cyclic diarylheptanoid with a restricted distribution, primarily found in plants of the Myricaceae family, although diarylheptanoids have been isolated from other families as well. frontiersin.orgnih.gov Its isolation and structural elucidation contribute to the broader understanding of the chemical diversity present in the plant kingdom. In chemical biology, this compound is significant due to its array of reported biological activities. These activities have positioned this compound as a compound of interest for investigating various biological processes and potential therapeutic applications. ontosight.aiuac.pt Its presence in plants used in traditional medicine further highlights its relevance in the study of natural products with potential health benefits. uac.ptfrontiersin.org

Overview of Key Academic Research Domains for this compound Investigations

Academic research on this compound spans several key domains. A major area of investigation is the exploration of its diverse biological activities. Studies have reported on its anti-inflammatory, antioxidant, anti-androgenic, anticancer, and neuroprotective effects. rsc.orgontosight.airesearchgate.nettandfonline.comtandfonline.commdpi.com Research also focuses on the mechanisms of action underlying these observed biological effects, such as the modulation of cellular signaling pathways. ontosight.ai The synthesis of this compound and its derivatives is another important research domain, aimed at developing efficient synthetic routes and exploring structure-activity relationships. rsc.orgresearchgate.net Furthermore, studies delve into the isolation and characterization of this compound from various plant sources, contributing to the phytochemistry of Myrica species and other plants containing this compound. frontiersin.orgtandfonline.comtandfonline.com Investigations into its potential as an anti-virulence agent by targeting bacterial systems have also been reported. frontiersin.org The stereochemistry of this compound and the biological activities of its different stereoisomers represent an area of ongoing research. rsc.orgnih.gov

Here is a table summarizing some reported biological activities of this compound:

Biological ActivitySource/ContextKey Findings
Anti-inflammatoryReported in research ontosight.aiPotential role in modulating cellular signaling pathways. ontosight.ai
AntioxidantReported in research ontosight.aiShowed radical scavenging activity. tandfonline.com
Anti-androgenicIsolated from Myrica rubra bark researchgate.netExhibited anti-androgenic activity. researchgate.net
AnticancerHuman lung adenocarcinoma A549 cells in vitro/vivo nih.govresearchgate.netmdpi.comchemfaces.comInhibited cell growth, decreased colony formation, induced apoptosis by upregulating pro-apoptotic proteins (Caspase-3, -9, Bax, p21) and downregulating anti-apoptotic proteins (Bcl-2, VEGF, HIF-1α, survivin). nih.govresearchgate.netmdpi.comchemfaces.com
NeuroprotectiveReported in research ontosight.aiReported to lower levels of microtubule-associated protein tau (MAPT), relevant in neurodegenerative diseases like Alzheimer's disease. rsc.orgresearchgate.netacs.org
Type III Secretion System InhibitionSalmonella enterica serovar Typhimurium frontiersin.orgInhibited the T3SS by interfering with the DNA-binding activity of HilD. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O5 B1234683 Myricanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBAZQAEOWGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Chemodiversity in Plant Systems

Distribution of Myricanol (B191915) Across Myrica and Morella Species

This compound is notably distributed across species belonging to the Myrica and Morella genera, which are closely related within the Myricaceae family. researchgate.netwindows.net The taxonomic distinction between Myrica and Morella can sometimes lead to variations in reporting the source of isolated compounds in scientific literature. windows.net

Occurrence in Myrica rubra (Chinese Bayberry) Bark

Myrica rubra, commonly known as Chinese Bayberry, is a significant source of this compound. The bark of M. rubra has been extensively studied, and this compound has been isolated as a constituent. tandfonline.comnih.govjst.go.jpmdpi.combiocrick.com Traditional Chinese medicine has utilized the bark of M. rubra for its biological properties. tandfonline.com Research has focused on extracting this compound from M. rubra bark using methods such as solvent extraction and chromatography. nih.govbiocrick.comchemfaces.com

Presence in Myrica cerifera (Southern Wax Myrtle) Root Bark

This compound is also a constituent found in the root bark of Myrica cerifera, or Southern Wax Myrtle. chemfaces.commedchemexpress.comchemondis.commedchemexpress.comnih.gov Studies on M. cerifera extract have identified this compound as a potent component with specific biological activities. nih.govacs.org Notably, a specific stereoisomer, (+)-aR,11S-myricanol, has been isolated from M. cerifera root bark and reported as a naturally occurring aglycone. nih.govacs.org

Isolation from Myrica javanica and Other Related Genera

This compound has been isolated from Myrica javanica, a species found in Indonesia. researchgate.nettandfonline.comresearchgate.netresearchgate.netitb.ac.idnih.gov It has been identified as a major component in the dry powdered bark and twigs of M. javanica, with yields reported up to 1.6%. researchgate.nettandfonline.comresearchgate.netnih.gov Besides Myrica, diarylheptanoids, including this compound, have been found in other plant families such as Betulaceae. researchgate.net For instance, this compound has been reported in Myrica nana. researchgate.net Other Myrica species like Myrica esculenta have also been shown to contain this compound in their bark and leaves. researchgate.netnih.govresearchgate.net

Quantitative Analysis of this compound Content in Various Plant Tissues for Research Applications

Quantitative analysis of this compound content in different plant tissues is crucial for research applications, particularly in understanding its distribution and potential uses. While specific detailed quantitative data across a wide range of tissues is not extensively provided in the search results, some studies indicate the yield of this compound from specific sources. For example, this compound was obtained from dry powdered bark and twigs of Myrica javanica with a yield of up to 1.6%. researchgate.nettandfonline.comresearchgate.netnih.gov Another study on Myrica rubra bark reported obtaining 18.6 mg of this compound from a sample size of 110 mg using HSCCC separation, suggesting a notable presence in this tissue. mdpi.com

The presence and relative abundance of this compound can vary depending on the plant species, the specific tissue examined (bark, root bark, leaves, twigs), and the extraction methods used. Quantitative analysis methods, such as High-Speed Countercurrent Chromatography (HSCCC) and Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), are employed to separate and identify compounds like this compound from plant extracts. mdpi.commdpi.com

Here is a table summarizing some reported occurrences and yields of this compound:

Plant SpeciesPlant TissueReported Yield/PresenceReference
Myrica javanicaBark and TwigsUp to 1.6% researchgate.nettandfonline.comresearchgate.netnih.gov
Myrica rubraBarkDetected, 18.6 mg from 110 mg extract sample in one study tandfonline.comnih.govjst.go.jpmdpi.combiocrick.com
Myrica ceriferaRoot BarkConstituent chemfaces.commedchemexpress.comchemondis.commedchemexpress.comnih.gov
Myrica esculentaBark and LeavesDetected researchgate.netnih.govresearchgate.net
Myrica nanaRootsDetected researchgate.net

Chemodiversity of Cyclic Diarylheptanoids within Myricaceae

The Myricaceae family is known to be a source of diverse secondary metabolites, with cyclic diarylheptanoids being a prominent class. researchgate.netwindows.netmdpi.com These compounds are characterized by their unique chemical structure, consisting of two aromatic rings linked by a seven-carbon chain that forms a macrocycle. researchgate.net

Within the Myricaceae, several cyclic diarylheptanoids have been isolated in addition to this compound. Examples include myricanone (B154751) and porson, which have been found alongside this compound in species like Myrica javanica and Myrica nana. researchgate.nettandfonline.comresearchgate.netnih.gov Myricanone is frequently reported alongside this compound in various Myrica species. jst.go.jpresearchgate.netresearchgate.netresearchgate.netmdpi.com

The chemodiversity of cyclic diarylheptanoids within Myricaceae contributes to the various biological activities observed in extracts from these plants. These compounds are part of a broader class of plant phenolics and are formed through specific biosynthetic pathways. researchgate.netnih.gov The structural variations among cyclic diarylheptanoids lead to differences in their biological properties, which are of interest for potential pharmacological applications. researchgate.netmdpi.com

Here is a table listing some cyclic diarylheptanoids found in Myricaceae:

Compound NameOccurrence in Myricaceae Species (Examples)PubChem CID (See table below)
This compoundMyrica rubra, Myrica cerifera, Myrica javanica, Myrica esculenta, Myrica nana161196
MyricanoneMyrica javanica, Myrica nana, Myrica rubra, Myrica esculenta135407196
PorsonMyrica javanica, Myrica nana139600747
This compound 11-sulfateMyrica rubraNot readily available in search results
11-O-acetylthis compoundMyrica rubraNot readily available in search results

Biosynthesis and Biotransformation Pathways of Myricanol

Elucidation of Precursor Molecules in Myricanol (B191915) Biosynthesis

Research, particularly involving Myrica rubra, has provided significant insights into the precursor molecules that serve as the building blocks for this compound biosynthesis. cabidigitallibrary.orgresearchgate.net

Role of 4-Coumaric Acid as a Biosynthetic Building Block

Studies have demonstrated that 4-coumaric acid is involved in the biosynthesis of this compound. cabidigitallibrary.org Specifically, feeding experiments using 13C-labeled 4-coumaric acid in young shoots of Myrica rubra have shown its incorporation into the this compound structure. researchgate.net These experiments indicated that two molecules of 4-coumaric acid are involved in the formation of the diarylheptanoid skeleton. nii.ac.jp

Involvement of 3-(4-Hydroxyphenyl)propionic Acid as an Intermediate

Further research has revealed the involvement of 3-(4-hydroxyphenyl)propionic acid, a dihydro-derivative of 4-coumaric acid, as a biosynthetic precursor of this compound in M. rubra. cabidigitallibrary.orgresearchgate.net Competitive feeding experiments using 13C-labeled 4-coumaric acid and 3-(4-hydroxyphenyl)propionic acid indicated that 3-(4-hydroxyphenyl)propionic acid was preferentially incorporated into this compound. researchgate.net This suggests a biosynthetic sequence originating from 4-coumaric acid and proceeding through 3-(4-hydroxyphenyl)propionic acid en route to this compound in M. rubra. researchgate.net

Here is a summary of the precursor incorporation findings:

Precursor MoleculeIncorporation into this compound (in M. rubra)Evidence Method
4-Coumaric AcidYes13C-labeling, MS nii.ac.jp
3-(4-Hydroxyphenyl)propionic AcidYes (Preferential)13C-labeling, NMR researchgate.net

Proposed Enzymatic Mechanisms in Cyclic Diarylheptanoid Formation

While the precise enzymatic mechanisms for cyclic diarylheptanoid formation are not fully elucidated, the biosynthesis is presumed to involve type III plant polyketide synthases (PKS III), which are related to chalcone (B49325) synthase. nii.ac.jp These enzymes likely catalyze the condensation of the precursor molecules, such as 3-(4-hydroxyphenyl)propionic acid, to form the diarylheptanoid skeleton. The cyclization step, which leads to the characteristic cyclic structure of this compound, is a key aspect of this pathway. It has been hypothesized that hydroxylation and methylation steps may occur before the formation of the biaryl ring. unibas.it

Isotopic Labeling Studies and Metabolic Tracing in this compound Biosynthesis Research

Isotopic labeling studies have been instrumental in understanding the biosynthesis of this compound. nii.ac.jpcabidigitallibrary.orgresearchgate.net By feeding plants with precursors labeled with stable isotopes like 13C, researchers can track the fate of specific atoms as they are incorporated into the final product, this compound. bitesizebio.combiorxiv.orgbeilstein-journals.org

Early feeding experiments with 4-[8,9-13C2]coumaric acid in Myrica rubra demonstrated the incorporation of the C-8 and C-9 atoms of 4-coumaric acid into specific positions (C-8, C-9, C-11, and C-12) of this compound. nii.ac.jp Subsequent studies using 3-(4-hydroxyphenyl)-[1-13C]propionic acid confirmed its incorporation and revealed a preferential uptake compared to 4-coumaric acid. researchgate.net 13C-NMR studies were crucial in analyzing the labeling patterns and providing evidence for the proposed biosynthetic sequence. researchgate.net

These metabolic tracing techniques provide dynamic insights into the biological system, helping to identify precursor utilization and pathway activity. bitesizebio.com

Investigating Biotransformation Pathways of this compound in Biological Systems

Biotransformation refers to the chemical modification of compounds by biological systems, often mediated by enzymes. researchgate.netpharmacologycanada.orgmedcraveonline.com While research on the biosynthesis of this compound in plants is established, investigations into the biotransformation of this compound within biological systems, such as mammalian or microbial systems, are also relevant for understanding its metabolic fate and potential interactions.

Studies have explored chemical transformations of this compound, yielding derivatives like 5-prenylthis compound and 5-benzylthis compound. researchgate.nettandfonline.com These transformations can alter the biological activities of the compound. researchgate.nettandfonline.com

In the context of biological systems, this compound has been shown to influence various metabolic processes and pathways. For instance, studies in mice have indicated that this compound can affect lipid and protein metabolism, impacting pathways such as glycerolipid metabolism, lipolysis, and cholesterol metabolism. nih.gov Metabolomics and metabolic set enrichment analysis have been used to identify the metabolic pathways primarily affected by this compound treatment. nih.gov this compound has also been shown to influence pathways related to oxidative stress and DNA repair in skeletal muscle. nih.gov Furthermore, this compound has been found to interfere with bacterial processes, such as downregulating genes involved in the type III secretion system in Salmonella enterica serovar Typhimurium, impacting pathways related to bacterial invasion of epithelial cells. frontiersin.org

While these studies highlight the biological impact of this compound on various metabolic and cellular pathways, detailed information specifically on the enzymatic biotransformation of the this compound molecule itself (i.e., how this compound is metabolized by the biological system) is an area that continues to be explored. Biotransformation typically involves reactions like oxidation, reduction, hydrolysis, and conjugation, often catalyzed by enzymes like cytochrome P450 and others. pharmacologycanada.orgmedcraveonline.comnih.gov

Here is a table summarizing some observed biological effects of this compound related to metabolic or cellular pathways:

Biological System/ContextObserved Effect of this compoundRelevant Pathways/Processes
Mice (DEX-induced)Improved metabolic profiles, reversed muscle weight loss and damageGlycerolipid metabolism, lipolysis, cholesterol metabolism, glutathione, butanoate, vitamin B6, glycine, serine, threonine, arachidonic acid, riboflavin (B1680620) metabolism nih.gov
Skeletal Muscle CellsAttenuated oxidative damage, decreased mtDNA injuryBase excision repair pathway, mitochondrial biogenesis, antioxidative capacity nih.gov
Salmonella TyphimuriumDownregulation of genes in Type III Secretion SystemBacterial invasion of epithelial cells frontiersin.org
Human Lung Cancer CellsInhibited growth, induced apoptosisApoptotic pathway (e.g., Caspase-3, -9, Bax, Bcl-2) researchgate.netmdpi.comresearchgate.net
Vascular Smooth Muscle CellsInhibited proliferation and migrationPDGFRβ and NF-κB signaling pathways, MAPK pathway nih.govfrontiersin.org

This table focuses on the impact of this compound on various biological pathways, distinct from its own metabolic breakdown (biotransformation).

Synthetic Methodologies and Chemoenzymatic Strategies for Myricanol and Its Analogs

Historical Perspectives on Total Synthesis of Myricanol (B191915)

The total synthesis of this compound has evolved significantly, with initial attempts facing considerable limitations primarily related to the efficiency of macrocycle formation.

Challenges in Macrocycle Formation in this compound Synthesis

The formation of the 13-membered diarylheptanoid macrocycle in this compound is a key challenge in its total synthesis. Macrocyclization reactions often suffer from inherent entropic penalties and competing oligomerization, typically requiring high-dilution conditions that can reduce yields and scalability. mdpi.com The presence of substantial ring strain in the this compound macrocycle also contributes to the difficulty in its formation, making the open-chain precursor often more stable than the desired cyclic product. unibas.it Achieving efficient biaryl bond formation within the macrocycle has been a particular obstacle in many synthetic strategies. unibas.it

Contemporary Total Synthesis Routes for this compound

More recent synthetic efforts have focused on developing convergent and efficient routes to this compound, employing powerful modern synthetic transformations to address the challenges of macrocycle formation and stereocontrol.

Utilization of Cross-Metathesis Reactions in Core Structure Formation

Cross-metathesis (CM) reactions have been successfully employed in contemporary this compound synthesis to construct the linear diarylheptanoid intermediate. This strategy involves coupling two different alkene-containing fragments to form a new carbon-carbon double bond. In one convergent total synthesis of (±)-myricanol, a key step involved a cross-metathesis reaction to assemble the linear diarylheptanoid precursor from readily available starting materials. researchgate.netrsc.org This approach allows for the efficient construction of the carbon chain necessary for subsequent macrocyclization.

Application of Suzuki-Miyaura Domino Reactions in Macrocyclization

The intramolecular Suzuki-Miyaura reaction has emerged as a powerful method for constructing macrocycles, including the challenging biaryl linkage found in this compound. unibas.itresearchgate.net A notable contemporary synthesis of (±)-myricanol utilized a Suzuki-Miyaura domino reaction as the key macrocyclization step. researchgate.netrsc.org This domino process involved the in situ generation of an aryl pinacol (B44631) boronate followed by an intramolecular Suzuki-Miyaura cross-coupling to form the 13-membered ring. unibas.it While the yield of the intramolecular Suzuki-Miyaura coupling can still be a limiting factor, this approach represents a significant improvement compared to earlier methods. unibas.it

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound possesses chirality, and the biological activities of its enantiomers may differ. Therefore, the development of stereoselective synthetic routes to access specific this compound enantiomers is important. While racemic this compound has been synthesized, efforts have also been directed towards achieving stereocontrol. unibas.it Stereoselective synthesis involves reactions or sequences that produce stereoisomeric products in unequal amounts. iupac.org Although the provided search results primarily discuss the synthesis of racemic this compound and the analysis of enantiomers in natural or synthetic samples, the increasing interest in the biological evaluation of specific this compound stereoisomers suggests that stereoselective synthetic methodologies are an active area of research or will be crucial for future studies. One study noted that synthetic racemic this compound was a mixture of two enantiomers, (+)-aR,11S-myricanol and (-)-aS,11R-myricanol, in a nearly 1:1 ratio, while a natural sample showed a significant enantiomeric excess of the (+)-aR,11S isomer. unibas.itnih.gov This highlights the need for synthetic methods that can control the stereochemistry of the macrocyclization and other chiral centers.

Semisynthetic Derivatization of this compound

Semisynthetic approaches involve the modification of naturally occurring this compound to create novel derivatives with potentially altered or enhanced biological properties. These modifications often target the hydroxyl groups and can lead to rearranged scaffolds.

Targeted Modifications at Hydroxyl Groups (C-5, C-11)

The hydroxyl groups at positions C-5 and C-11 of the this compound structure are crucial for its biological activity. Studies have shown that modifications at these positions can significantly impact the compound's properties. For instance, methylation at the C-5 hydroxyl group, as seen in monomethyl this compound, can lead to reduced anti-virulence activity compared to this compound uni.lu. Similarly, oxidation of the C-11 hydroxyl group to a ketone, yielding myricanone (B154751), results in the abolition of certain activities, such as T3SS inhibition and melanogenesis inhibition, indicating the essential role of the C-11 hydroxyl for hydrogen bonding interactions uni.lu. Glycosylation at C-5 has also been explored, with derivatives like 5-glycosyl this compound showing poor inhibitory activity, suggesting that bulky substituents at this position can hinder target interactions uni.lu.

Modification SiteDerivative ExampleImpact on Bioactivity (vs. This compound)Mechanism Insight
C-5 HydroxylMonomethyl this compoundReduced anti-virulence activityMethylation disrupts optimal binding
C-5 Hydroxyl5-Glycosyl this compoundPoor inhibitory activityBulkier substituents hinder target interaction
C-11 HydroxylMyricanone (C-11 ketone)Abolished T3SS/melanogenesis inhibitionLoss of C-11 OH critical for hydrogen bonding

Derivatization via Sulfation and Acetylation

Derivatization through sulfation and acetylation has been investigated as a means to modulate the properties of this compound. Sulfation at the C-11 position of this compound has been shown to retain or even enhance bioactivity in specific contexts, such as neuroprotection uni.lu. Acetylation, particularly at the C-9 position, has also been explored, and this compound-9-acetate has been identified as a derivative that can induce ROS-dependent apoptosis in certain cancer cells, suggesting that the acetyl group can enhance mitochondrial disruption uni.luresearchgate.net.

Derivatization TypeModification SiteDerivative ExampleNoted Bioactivity/Effect
SulfationC-11This compound 11-SulfateNeuroprotective activity
AcetylationC-9This compound-9-AcetateInduces ROS-dependent apoptosis

Acid-Catalyzed Dehydration and Rearrangement for Novel Scaffolds

Acid-catalyzed reactions of this compound can lead to dehydration and unexpected structural rearrangements, generating novel scaffolds. Treatment of this compound with acid, such as HCl in dioxane or pTsOH, has been reported to yield a cyclized tetralin derivative, often referred to in the literature as compound 13 uni.lubioregistry.ionih.govnih.gov. This product undergoes an unexpected structural rearrangement, resulting in an isothis compound substitution pattern with an ortho-meta cyclophane structure, as confirmed by X-ray crystallographic analysis uni.lubioregistry.ionih.govnih.gov. This rearranged analog has demonstrated robust biological activity, notably in lowering tau protein levels, and interestingly, its enantiomers have shown similar activity, suggesting that the activity is not solely dependent on chirality in this rearranged scaffold bioregistry.ionih.gov.

The acid-catalyzed dehydration and rearrangement represent a method for generating structural diversity from this compound, leading to derivatives with altered core structures and potentially different biological profiles.

Chemoenzymatic Synthesis Approaches for this compound and its Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes within a synthetic route. While the direct chemoenzymatic total synthesis of this compound is an area of ongoing exploration, these strategies hold significant potential for the synthesis of this compound and its diverse derivatives, particularly complex diarylheptanoids.

Enzymatic reactions can be employed for specific steps, such as selective functionalization or stereochemical control, which can be challenging using purely chemical methods. For instance, chemoenzymatic approaches have been highlighted for their potential in the total synthesis of diverse bisbenzylisoquinoline alkaloids (bisBIAs), a class of natural products that includes cyclic diarylheptanoids like this compound. These strategies can facilitate the formation of complex linkages and the introduction of specific functionalities with high precision.

Chemoenzymatic methods are also utilized in the synthesis of various organic compounds and derivatives, demonstrating their versatility in creating structural diversity and achieving desired stereochemistry. The application of enzyme catalysis in specific steps of this compound synthesis or for the preparation of key intermediates could offer advantages in terms of yield, selectivity, and sustainability.

Methodological Advancements in Synthetic Yield and Stereocontrol

The importance of stereochemical purity in this compound research is underscored by the differential biological activities observed for its enantiomers. For example, in studies related to tau protein levels, the (-)-aS,11R-myricanol enantiomer demonstrated superior activity compared to its (+)-aR,11S-myricanol counterpart uni.lubioregistry.ionih.gov. Synthetic efforts continue to focus on developing methodologies that offer improved stereocontrol and higher yields to facilitate the production of specific this compound stereoisomers and analogs for further investigation. Challenges in macrocyclization reactions, such as those involving Heck couplings, also highlight the ongoing need for methodological advancements in the synthesis of cyclic diarylheptanoids.

Advanced Analytical Chemistry for Myricanol in Complex Research Matrices

Chromatographic Techniques for Separation and Quantification of Myricanol (B191915)

Chromatographic methods are essential for separating this compound from other components within a complex sample matrix before detection and quantification. The choice of chromatographic technique depends on the properties of this compound and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Diode Array, Fluorescence)

HPLC is a widely used technique for the analysis of this compound, particularly in plant extracts. mdpi.com It offers good separation efficiency for non-volatile or semi-volatile compounds like this compound. Various detectors can be coupled with HPLC to monitor the separated analytes.

UV Detection: UV detectors are common in HPLC for compounds that absorb ultraviolet light, which includes many phenolic compounds and flavonoids like this compound. phenomenex.comthermofisher.comscioninstruments.com The detection wavelength is typically chosen based on the maximum absorbance of this compound to maximize sensitivity.

Diode Array Detection (DAD): DAD, also known as Photodiode-Array Detection (PDA), is a versatile HPLC detection method that captures absorbance across a range of wavelengths simultaneously. phenomenex.comscioninstruments.commeasurlabs.com This provides spectral information for each eluting peak, which is valuable for peak purity assessment and tentative identification of this compound within complex chromatograms. phenomenex.commeasurlabs.com UPLC-PDA-HRMS has been used to analyze the extract of Myrica rubra leaf, allowing for the detection of numerous constituents, including this compound. nih.govresearchgate.net

Fluorescence Detection: Fluorescence detection offers higher sensitivity compared to UV detectors for compounds that exhibit natural fluorescence or can be derivatized to become fluorescent. phenomenex.comthermofisher.comscioninstruments.com While this compound itself may not be strongly fluorescent, derivatization strategies could potentially be employed to enhance detection sensitivity if needed for trace analysis.

Research has utilized HPLC with UV detection for the analysis of this compound content in samples. mdpi.com For instance, one study employed HPLC with a YMC-pack ODS-A column and UV detection for analyzing this compound content in Myrica rubra bark extract. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC is an advanced form of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. mdpi.com UPLC is particularly advantageous for analyzing complex samples with a large number of components, such as plant extracts containing this compound and related compounds. nih.govmdpi.comresearchgate.netmdpi.com

Studies investigating the chemical profile of Myrica rubra leaf extract have successfully employed UPLC-PDA-HRMS, demonstrating the ability of UPLC to effectively separate a multitude of compounds, including this compound, within a relatively short analysis time. nih.govresearchgate.net UPLC systems equipped with DAD are capable of providing detailed chromatographic fingerprints of complex matrices, allowing for the identification of common peaks, including this compound, across different samples. mdpi.com

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is a relatively large and polar molecule, GC can be applied to the analysis of more volatile metabolites or derivatives of this compound. theses.frobrnutafaza.hrresearchgate.net Derivatization techniques, such as silylation, are commonly used in GC to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. obrnutafaza.hrresearchgate.nettcichemicals.com Replacing active hydrogens in hydroxyl groups, like those present in this compound, with trimethylsilyl (B98337) (TMS) groups, can significantly improve their suitability for GC. obrnutafaza.hrtcichemicals.com

GC-MS has been used in phytochemical studies to identify various compounds, including some phenolic compounds and potentially volatile derivatives in plant extracts where this compound is found. researchgate.netresearchgate.net Although direct GC analysis of underivatized this compound is less common due to its low volatility, GC, particularly when coupled with MS, can be valuable for analyzing related, more volatile compounds or for analyzing derivatized this compound in specific research contexts. nih.govtheses.fr

Mass Spectrometry (MS)-Based Methodologies for this compound Analysis

Mass Spectrometry (MS) provides highly sensitive and selective detection and identification capabilities by measuring the mass-to-charge ratio of ions. phenomenex.comthermofisher.com Coupling chromatography with MS is a powerful approach for analyzing this compound in complex matrices, offering both separation and detailed structural information. nih.govresearchgate.netmdpi.comnih.govnih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

LC-MS and LC-MS/MS are indispensable techniques for the analysis of this compound in complex research matrices. researchgate.netuni.lunih.govnih.govacs.orgresearchgate.netmpg.dewindows.netdntb.gov.ua LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. researchgate.netchromatographytoday.comnih.govnih.govacs.org This coupling is particularly effective for analyzing relatively polar and non-volatile compounds like this compound. nih.gov

LC-MS allows for the determination of the molecular weight of this compound and provides fragmentation patterns that aid in its structural confirmation. nih.govmdpi.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity by subjecting precursor ions to fragmentation and analyzing the resulting product ions. tandfonline.com This is particularly useful for analyzing this compound in complex biological or botanical matrices where isobaric interferences can occur. lcms.cz

Research has widely utilized LC-MS and LC-MS/MS for the identification and quantification of this compound in various studies. For instance, LC-MS has been used to analyze this compound in plant extracts and in cell lysates to investigate its cellular uptake and metabolism. researchgate.netnih.govnih.govacs.org LC-MS/MS methods have been developed for the determination of this compound (often referred to as dihydromyricetin (B1665482) in some contexts, although this compound is a cyclic diarylheptanoid and dihydromyricetin is a flavanonol, they are distinct compounds; PubChem CIDs confirm this distinction) in biological samples like rat plasma, demonstrating high sensitivity and reliability for pharmacokinetic studies. tandfonline.com UPLC-Q-TOF-MS is another advanced LC-MS technique that has been applied to identify compounds, including this compound, in Myrica rubra bark extract, providing precise molecular mass and fragmentation information. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds based on their mass fragmentation patterns. researchgate.netmpg.denih.govflorajournal.com As mentioned earlier, direct GC-MS analysis of this compound is challenging due to its low volatility. However, GC-MS can be applied to the analysis of this compound after appropriate derivatization to increase its volatility. obrnutafaza.hrresearchgate.nettcichemicals.com

GC-MS is also valuable for identifying and quantifying other volatile or semi-volatile compounds present in the same complex matrices as this compound, providing a more comprehensive chemical profile of the sample. researchgate.netresearchgate.net While specific examples of GC-MS analysis of derivatized this compound in complex matrices were less prominent in the search results compared to LC-MS applications, GC-MS remains a potential tool for analyzing this compound derivatives or related volatile compounds within the same research context. nih.gov

Liquid Chromatography Coupled to Time-of-Flight Mass Spectrometry (LC-TOF-MS)

Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (LC-TOF-MS), including Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), is a powerful technique for the qualitative and quantitative analysis of chemical constituents in complex samples, such as plant extracts. mdpi.comresearchgate.netnih.gov This method combines the separation capabilities of LC with the high mass accuracy and sensitivity of TOF-MS, allowing for the identification of compounds based on their precise molecular weight and fragmentation patterns. mdpi.comresearchgate.netmdpi.com

In studies involving Myrica rubra bark and leaf extracts, UPLC-Q-TOF-MS has been successfully employed to identify various compounds, including diarylheptanoids like this compound and Myricanone (B154751), as well as flavonoids. mdpi.comnih.gov The technique provides detailed information through MS¹ and MS² spectra, enabling the tentative or definite identification of numerous constituents. researchgate.netnih.gov For instance, a UPLC-PDA-HRMS analysis of Myrica rubra leaf extract detected a large number of compounds, many of which were identified or tentatively characterized using precise molecular weight and fragmentation data. nih.gov

UPLC-Q-TOF-MS offers advantages such as high resolution and sensitivity, providing exact mass values with possible molecular formulae and abundant fragmentation information for structural identification. nih.govmdpi.com This is particularly useful when analyzing complex natural product extracts where many compounds may be present at varying concentrations. mdpi.comnih.gov

Approaches for Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, affecting method accuracy and precision. envirotech-online.comresearchgate.neteijppr.comnih.govnih.gov These effects can arise from endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles. nih.gov

Mitigating matrix effects is crucial for developing robust and reliable bioanalytical methods. envirotech-online.comresearchgate.netnih.gov Several strategies can be employed:

Improved Sample Clean-up: More effective sample preparation techniques can remove interfering matrix components before LC-MS/MS analysis. nih.gov

Chromatographic Optimization: Modifying chromatographic conditions, such as using different columns or mobile phases, can improve the separation of the analyte from matrix interferences. nih.govnih.gov

Alternative Ionization Techniques: Changing the ionization mode, for example, from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can sometimes reduce or eliminate matrix effects as the ionization mechanism is different. envirotech-online.com

Use of Internal Standards: Employing a suitable internal standard, ideally an isotopically-labelled analogue of the analyte, can help compensate for matrix effects by undergoing similar ionization suppression or enhancement. envirotech-online.comnih.gov

Matrix effects can be assessed qualitatively through post-column infusion and pre-extraction spiking, and quantitatively by post-extraction spiking. nih.gov A constant flow of analyte infused post-column can reveal ion suppression or enhancement when a blank matrix extract is injected. nih.gov

Spectroscopic Characterization Techniques (e.g., NMR, X-ray Crystallography) for Structural Elucidation of this compound and Derivatives in Research

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable techniques for the structural elucidation of this compound and its derivatives. nih.govuni.lunih.govchemfaces.commdpi.com

NMR spectroscopy, including 1D and 2D techniques such as ¹H NMR, ¹³C NMR, COSY, HETCOR, selective INEPT, and NOE experiments, provides detailed information about the connectivity and relative stereochemistry of atoms within a molecule. mdpi.comresearchgate.netacs.org Comprehensive NMR studies have been performed to assign the ¹H and ¹³C NMR spectral data for this compound and its derivatives, aiding in confirming their structures. nih.govresearchgate.netacs.org

X-ray crystallography provides definitive three-dimensional structural information, including absolute configuration. nih.govchemfaces.comacs.orgnih.govresearchgate.net X-ray crystal structures of this compound have been obtained, revealing its co-crystal nature consisting of different enantiomers, such as (+)-aR,11S-myricanol and (-)-aS,11R-myricanol. nih.govchemfaces.comnih.govresearchgate.net These studies have been crucial in confirming the stereochemistry and structural features of this compound and its rearranged analogues. nih.govnih.govresearchgate.net For instance, X-ray analysis verified the structural rearrangement of a this compound derivative prepared by acid-catalyzed dehydration. nih.govnih.gov X-ray crystallography has also been used to assign the configuration of brominated this compound derivatives. nih.govresearchgate.net

The combination of NMR and X-ray crystallography is powerful for confirming the structures of isolated compounds and understanding their stereochemical properties. nih.govmdpi.comacs.org

Sample Preparation Strategies for this compound Quantification in Biological Research Matrices

Effective sample preparation is a critical initial step for the accurate quantification of this compound in complex biological research matrices. nih.gov The goal is to isolate and concentrate the analyte while removing interfering matrix components that could affect downstream analysis, particularly in techniques like LC-MS/MS. nih.govorganomation.com Various extraction techniques are employed depending on the nature of the sample and the required sensitivity.

Sample preparation is often considered a bottleneck in bioanalysis due to the complexity and unique challenges presented by different biological matrices. nih.gov A competent sample preparation method is essential to extract the desired analytes and eliminate redundant components. nih.gov

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. mdpi.comnih.govffhdj.comphenomenex.comnih.gov It is effective for isolating compounds with different polarities. phenomenex.com

In the context of this compound analysis, LLE has been used as part of the extraction process from plant materials. mdpi.comffhdj.com For example, this compound has been extracted from Myrica rubra bark using a system solvent extraction followed by silica (B1680970) gel column separation. chemfaces.com LLE can be used to partition target analytes from an aqueous sample into an organic solvent, effectively cleaning up and enriching the sample before analysis. phenomenex.com While straightforward and versatile, traditional LLE can be time-intensive and consume large volumes of solvent. phenomenex.comlcms.cz

Solid-Phase Extraction (SPE) is a versatile sample preparation technique that uses a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds from a liquid sample based on their physical and chemical properties. nih.govorganomation.comijrpc.comlibretexts.orgsigmaaldrich.com It is commonly used for sample clean-up, purification, and concentration prior to chromatographic analysis. organomation.comlibretexts.orgsigmaaldrich.com

SPE can simplify complex sample matrices, purify compounds, reduce ion suppression in mass spectrometry, and concentrate analytes present at low levels. organomation.comlibretexts.org The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the retained analyte. organomation.comijrpc.comlibretexts.org Different types of sorbents are available, allowing for selective retention based on various interactions. organomation.comlibretexts.org

SPE is a preferred method over LLE in some applications due to its potential for higher sensitivity and lower solvent consumption. explorationpub.com It has been widely used for the extraction and pre-concentration of organic pollutants and other analytes from various matrices, including aqueous samples. sigmaaldrich.comexplorationpub.com

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique that uses elevated temperatures and pressures with liquid solvents to quickly and efficiently extract compounds from solid and semi-solid samples. nih.govlcms.czthermofisher.comwikipedia.orgresearchgate.net This method offers advantages over traditional techniques like Soxhlet extraction, including reduced extraction time and lower solvent consumption, while providing efficient extraction. lcms.czthermofisher.comwikipedia.org The elevated temperature increases extraction efficiency, and pressure keeps the solvent liquid above its boiling point, improving analyte diffusion. thermofisher.comwikipedia.org ASE provides cleaner samples for downstream chromatographic analysis. thermofisher.com

Microextraction techniques represent a trend towards miniaturizing sample preparation, using very small volumes of extraction phase relative to the sample volume. ijrpc.comresearchgate.netmdpi.commdpi.com These techniques aim for high recovery of target analytes even from complex matrices, while reducing solvent consumption and sample volume. researchgate.netmdpi.commdpi.com Examples include Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME) in various formats (e.g., single-drop, hollow fiber, dispersive), and Microextraction by Packed Sorbent (MEPS). ijrpc.commdpi.commdpi.com While the application of microextraction techniques specifically for this compound was not extensively detailed in the search results, these methods are increasingly used for analyzing natural products and food flavor compounds, highlighting their potential applicability for this compound in relevant research matrices. researchgate.netmdpi.com Microextraction techniques can integrate sampling, extraction, and injection into a single step, offering advantages in terms of time efficiency and automation. ijrpc.commdpi.com

Preclinical Pharmacological and Mechanistic Investigations of Myricanol

Investigations of Molecular Mechanisms of Action of Myricanol (B191915)

The molecular mechanisms of this compound involve interactions with specific proteins and the modulation of various signaling pathways critical for cellular function and survival.

This compound Interaction with Specific Receptors and Enzymes

This compound has been shown to interact with specific receptors and enzymes, influencing downstream cellular events. For instance, studies have indicated that this compound can target the platelet-derived growth factor receptor-beta (PDGFRβ), affecting its phosphorylation and subsequent signaling researchgate.netnih.govfrontiersin.org. Additionally, this compound has been identified as an activator of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) nih.govnih.govnih.govnih.govuac.pt.

Modulation of Signal Transduction Pathways by this compound (e.g., PDGFRβ/NF-κB, MAPK, SIRT1, AMPK)

This compound exerts its effects by modulating several crucial signal transduction pathways. It has been demonstrated to suppress the PDGFRβ signaling pathway, inhibiting the phosphorylation of PDGFRβ and its downstream effectors like PLCγ1, Src, and MAPKs in vascular smooth muscle cells researchgate.netnih.gov. This compound also inhibits the activation and nuclear translocation of NF-κB p65 researchgate.netnih.gov.

Furthermore, this compound acts as an activator of SIRT1, a deacetylase involved in various cellular processes including metabolism, aging, and inflammation nih.govnih.govaginganddisease.org. Activation of SIRT1 by this compound has been linked to reduced protein degradation, enhanced autophagy, and promotion of mitochondrial biogenesis nih.gov. This compound also activates AMPK, a key regulator of energy metabolism, leading to increased mitochondrial function and reduced lipid accumulation nih.govnih.govuac.ptresearchgate.net. The modulation of MAPK pathways, such as ERK1/2 and p38, has also been observed in the context of this compound treatment, contributing to its effects on cell proliferation and migration researchgate.netnih.govresearchgate.netsci-hub.box.

Gene Expression and Protein Level Regulation by this compound (e.g., Bax, Bcl-2, Caspases, VEGF, HIF-1α, survivin)

This compound influences cellular fate by regulating the expression levels of key genes and proteins, particularly those involved in apoptosis, angiogenesis, and cell survival. In cancer cells, this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 researchgate.netnih.govnih.gov. This modulation of the Bax/Bcl-2 ratio favors the induction of apoptosis nih.govbrieflands.commedsci.org. This compound also increases the expression and activity of caspases, including caspase-3 and caspase-9, which are central executioners of the apoptotic pathway nih.govnih.gov.

In addition to apoptosis-related proteins, this compound affects factors involved in angiogenesis and cell survival. Studies have shown that this compound can downregulate the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), both of which are crucial for tumor angiogenesis and growth researchgate.netnih.govnih.govresearchgate.netkjim.org. Survivin, an inhibitor of apoptosis protein that promotes cell survival, is also downregulated by this compound treatment researchgate.netnih.govnih.gov.

Table 1: this compound's Effects on Gene and Protein Expression in A549 Cells

Gene/ProteinEffect of this compound TreatmentReference
Bax (mRNA)Upregulation (dose-dependent) researchgate.netnih.gov
Bax (Protein)Upregulation researchgate.netnih.gov
Bcl-2 (mRNA)Downregulation (dose-dependent) researchgate.netnih.gov
Bcl-2 (Protein)Downregulation researchgate.netnih.gov
Caspase-3Upregulation nih.govnih.gov
Caspase-9Upregulation nih.govnih.gov
VEGF (mRNA)Downregulation (dose-dependent) researchgate.netnih.gov
VEGF (Protein)Downregulation researchgate.netnih.gov
HIF-1α (mRNA)Downregulation (dose-dependent) researchgate.netnih.gov
HIF-1α (Protein)Downregulation researchgate.netnih.gov
Survivin (mRNA)Downregulation (dose-dependent) researchgate.netnih.gov
Survivin (Protein)Downregulation researchgate.netnih.gov

Role in Reactive Oxygen Species (ROS) Homeostasis and Scavenging Mechanisms

This compound has been implicated in the regulation of reactive oxygen species (ROS) homeostasis. Studies suggest that this compound can attenuate oxidative stress by reducing intracellular ROS levels sci-hub.boxwindows.netmdpi.com. This protective effect may involve the upregulation of antioxidant defense mechanisms, although the specific scavenging mechanisms directly targeted by this compound require further detailed investigation sci-hub.boxnih.gov.

In Vitro Cellular Studies of this compound

In vitro studies using various cell lines have provided crucial evidence regarding this compound's direct effects on cellular behavior, particularly in the context of cancer.

Antiproliferative Effects and Cell Viability Modulation in Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HL-60, P-388)

This compound has demonstrated significant antiproliferative effects and the ability to modulate cell viability in a range of cancer cell lines nih.govnih.govwindows.netresearchgate.netresearchgate.netekb.eg. Studies have shown that this compound can inhibit the growth of human lung adenocarcinoma (A549), hepatoma (HepG2), and human promyelocytic leukemia (HL-60) cells nih.govnih.govwindows.netresearchgate.net. It has also shown activity against MCF-7 breast cancer cells rsc.orgnih.gov.

Table 2: this compound's In Vitro Cytotoxicity in Cancer Cell Lines

Cancer Cell LineEffect on Cell Viability/GrowthKey Finding/MechanismReference
A549 (Lung)Inhibits growth, decreases viabilityInduces apoptosis, upregulates Bax, caspases; downregulates Bcl-2 nih.govnih.govresearchgate.net
MCF-7 (Breast)Inhibitory effectShows anticancer activity rsc.orgnih.gov
HepG2 (Liver)Inhibits growthShows anticancer activity nih.govresearchgate.net
HL-60 (Leukemia)Inhibits growthInduces apoptosis via mitochondrial and death receptor pathways nih.govwindows.net
P-388Not specified in provided text--

Induction of Apoptosis in Cellular Models: Mechanistic Pathways

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. tandfonline.comresearchgate.netnih.govbenthamdirect.comtandfonline.commdpi.com This induction of apoptosis is a key mechanism underlying its potential anti-cancer activity. tandfonline.commdpi.com

Mitochondrial-Mediated Apoptosis and Mitochondrial Membrane Potential Loss

A significant pathway by which this compound induces apoptosis is through the mitochondrial-mediated pathway. tandfonline.comresearchgate.netnih.govbenthamdirect.comtandfonline.com This pathway is often initiated by internal cellular stress signals and involves the release of pro-apoptotic factors from the mitochondria. researchgate.netassaygenie.com Studies have shown that this compound treatment can lead to a dose-dependent drop in mitochondrial membrane potential, a critical event in the early stages of mitochondrial-mediated apoptosis. researchgate.netnih.govbenthamdirect.com The loss of mitochondrial membrane potential is associated with the release of cytochrome c, which subsequently activates the caspase cascade. researchgate.net For example, this compound-9-acetate, a derivative of this compound, induced apoptosis in MCF-7 cancer cells through reactive oxygen species (ROS) generation, and a dose-dependent drop in mitochondrial membrane potential was observed. researchgate.netnih.govbenthamdirect.com

Caspase Cascade Activation (Caspase-3, -8, -9)

Activation of the caspase cascade is a hallmark of apoptosis. researchgate.netnih.govbenthamdirect.comassaygenie.com Caspases are a family of proteases that execute the dismantling of the cell during apoptosis. assaygenie.com this compound and its derivatives have been shown to activate initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, such as caspase-3. tandfonline.comresearchgate.netnih.govbenthamdirect.comtandfonline.commdpi.comebi.ac.uk The activation of caspase-9 is typically associated with the mitochondrial pathway, while caspase-8 is involved in the extrinsic pathway initiated by death receptors. assaygenie.com Research indicates that this compound can upregulate the expression levels of caspase-3 and caspase-9. tandfonline.comtandfonline.commdpi.com For instance, in HL-60 cells, a this compound derivative significantly upregulated the expression of caspase-9. tandfonline.comtandfonline.com Furthermore, studies have demonstrated that this compound-induced apoptosis involves the activation of the caspase cascade, along with the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins like Bax. tandfonline.comresearchgate.netnih.govbenthamdirect.comtandfonline.commdpi.comebi.ac.uk

Effects on Cell Cycle Progression and Arrest (e.g., G0/G1, G2/M phases)

This compound has been observed to affect cell cycle progression, leading to arrest at specific phases in various cellular models. Cell cycle arrest can prevent the proliferation of rapidly dividing cells, such as cancer cells. biorxiv.org Studies have indicated that this compound or its derivatives can induce cell cycle arrest at the G0/G1 phase or the G2/M phase. tandfonline.comresearchgate.netnih.govbenthamdirect.comtandfonline.comnih.govbiomolther.org For example, this compound-9-acetate treatment in MCF-7 cells was associated with cell cycle arrest at the G0/G1 phase. researchgate.netnih.govbenthamdirect.com Another study using a this compound derivative in HL-60 cells showed an increase in the G2/M population in a concentration-dependent manner. tandfonline.comtandfonline.com The specific phase of cell cycle arrest can depend on the cell type and the concentration of this compound used.

Anti-inflammatory Modulatory Effects in Cellular Models (e.g., RAW264.7 macrophages)

This compound exhibits anti-inflammatory properties, which have been investigated in cellular models, particularly in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. researchgate.netresearchgate.netmedchemexpress.comnih.govnih.govrjsocmed.com Inflammation is a complex process involving the activation of immune cells and the release of pro-inflammatory mediators. researchgate.netnih.govrjsocmed.com Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α in LPS-stimulated RAW264.7 cells. researchgate.netresearchgate.netmedchemexpress.com This anti-inflammatory effect is often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. researchgate.netnih.govrjsocmed.com For instance, this compound has been shown to suppress the translocation of NF-κB p65 and inhibit the phosphorylation of proteins in the MAPK pathway. nih.govnih.govrjsocmed.com

Here is a table summarizing some findings on the anti-inflammatory effects in RAW264.7 cells:

CompoundCell LineStimulusEffect on NO ProductionEffect on TNF-α ProductionIC50 (NO)IC50 (TNF-α)Reference
This compoundRAW264.7LPSSignificant inhibitionHigh inhibitionNot specified< 2.3 µM researchgate.net
This compoundRAW264.7LPSInhibitionNot specified7.5 µMNot specified medchemexpress.com

Neuroprotective Mechanisms in Cultured Neuronal Cells (e.g., N2a cells)

This compound has demonstrated neuroprotective effects in cultured neuronal cells, such as N2a cells, particularly against oxidative stress-induced damage. windows.netresearchgate.netnih.govresearchgate.net Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, plays a significant role in the pathogenesis of neurodegenerative diseases. researchgate.netnih.govresearchgate.net Studies have shown that this compound pretreatment can significantly increase the viability of N2a cells exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress. windows.netresearchgate.netnih.govresearchgate.net This protective effect is associated with the ability of this compound to reduce intracellular ROS levels and help restore redox homeostasis. windows.netresearchgate.netnih.govresearchgate.net For example, pretreatment with this compound attenuated the increase in DCF fluorescence, an indicator of ROS, in H2O2-treated N2a cells. researchgate.netnih.gov This suggests that this compound's neuroprotective activity is, at least in part, mediated by its antioxidant properties. windows.netresearchgate.netnih.govresearchgate.net

Here is a table summarizing some findings on the neuroprotective effects in N2a cells:

CompoundCell LineStimulusEffect on Cell Viability (vs. Stimulus alone)Effect on Intracellular ROS (vs. Stimulus alone)ConcentrationReference
This compoundN2aH2O2Increased (up to 80%)Reduced (up to 40%)0.84 mM windows.netresearchgate.netnih.gov
This compoundN2aH2O2Increased (approx. 30-50%)Reduced10-20 µM

Modulation of Metabolic Processes in Cellular Systems (e.g., lipid accumulation, glucose uptake, mitochondrial biogenesis)

This compound has been investigated for its effects on metabolic processes in various cellular systems, including its influence on lipid accumulation, glucose uptake, and mitochondrial biogenesis. windows.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comdntb.gov.ua These effects are relevant to conditions like obesity and insulin (B600854) resistance. nih.govresearchgate.net Studies in cellular models, such as C2C12 myotubes and 3T3-L1 adipocytes, have shown that this compound can reduce lipid accumulation. windows.netnih.govresearchgate.net This reduction in lipid content is associated with enhanced mitochondrial function and increased fatty acid utilization. nih.govresearchgate.net this compound has also been shown to enhance insulin-stimulated glucose uptake in cellular models. nih.govresearchgate.net Furthermore, this compound can increase mitochondrial quantity and function, partly by activating AMP-activated protein kinase (AMPK) and upregulating key regulators of mitochondrial biogenesis like PGC-1α. windows.netnih.govresearchgate.netmdpi.com These findings suggest that this compound can modulate cellular metabolism by influencing lipid metabolism, glucose transport, and mitochondrial health. windows.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comdntb.gov.ua

Here is a table summarizing some findings on the modulation of metabolic processes:

CompoundCell SystemEffect on Lipid AccumulationEffect on Glucose Uptake (Insulin-stimulated)Effect on Mitochondrial Content/BiogenesisKey Mechanism(s) InvolvedReference
This compoundC2C12 myotubes (PA-treated)ReducedEnhancedIncreased quantity and functionAMPK activation, PGC-1α upregulation nih.govresearchgate.net
This compound3T3-L1 adipocytesReducedNot specifiedNot specifiedStimulated irisin production from myotubes nih.govresearchgate.net
This compoundC2C12 myotubesNot specifiedIncreased (in normal cells)Not specifiedNot specified nih.govresearchgate.net

Anti-virulence Mechanisms in Bacterial Cell Systems (e.g., Salmonella Type III Secretion System inhibition)

The Type III Secretion System (T3SS) is a critical virulence factor in many Gram-negative bacteria, including Salmonella enterica serovar Typhimurium (S. Typhimurium). This syringe-like apparatus injects bacterial effector proteins directly into host cells, facilitating infection. Targeting the T3SS is considered an innovative strategy for developing anti-virulence drugs that disarm bacteria without necessarily killing them, potentially reducing the risk of resistance development. nih.govnih.govfrontiersin.org

Studies have shown that this compound is an effective inhibitor of the S. Typhimurium T3SS. nih.govnih.govfrontiersin.orgresearchgate.net It has been demonstrated to inhibit the secretion of type III effector proteins and prevent the invasion of S. Typhimurium into mammalian cells. nih.govnih.govfrontiersin.orgresearchgate.net Notably, these inhibitory effects occur without exhibiting toxicity to bacterial growth or the host cells. nih.govnih.govfrontiersin.orgresearchgate.net

Interference with DNA-Binding Activity of Bacterial Regulators (e.g., HilD)

Investigations into the mechanism by which this compound inhibits the Salmonella T3SS have identified interference with the DNA-binding activity of the bacterial regulator HilD as a key factor. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.ua HilD is a critical transcriptional regulator within Salmonella Pathogenicity Island 1 (SPI-1), which encodes the T3SS. nih.gov HilD, along with other regulators like HilC and RtsA, controls the expression of hilA, which in turn induces the expression of genes necessary for the SPI-1 system, including the inv/spa, prg/org, and sic/sip operons. nih.gov

Research indicates that this compound physically binds to HilD and disrupts its ability to bind to the promoter regions of genes such as hilA and invF. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org This interference with HilD's DNA-binding activity is proposed as the mechanism underlying this compound's anti-infectious properties and its action as a novel T3SS inhibitor in S. Typhimurium. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org Microscale thermophoresis (MST) results have shown that this compound can directly interact with HilD. frontiersin.org

Regulation of Pathogenesis-Related Gene Expression (e.g., SPI-1)

This compound's interference with HilD's DNA-binding activity leads to the regulation of pathogenesis-related gene expression, particularly within the SPI-1 locus. RNA-Seq data analysis has revealed that the transcription of SPI-1 genes is significantly inhibited by this compound. nih.govnih.govfrontiersin.orgresearchgate.net By interfering with HilD, this compound effectively suppresses the transcriptional cascade that controls the expression of the SPI-1 T3SS apparatus genes and effector proteins. nih.govwindows.net This downstream effect on gene expression contributes to the observed inhibition of effector protein secretion and bacterial invasion into host cells. nih.govfrontiersin.org Western blot analysis has also shown that HilA levels in S. Typhimurium significantly decrease in the presence of this compound in a dose-dependent manner. nih.gov

In Vivo Mechanistic Investigations Using Preclinical Animal Models

Preclinical in vivo studies using animal models have been conducted to evaluate the potential therapeutic effects and underlying mechanisms of this compound, particularly in the context of antitumor activity.

Antitumor Activity in Xenograft Models (e.g., A549 xenografts in nude mice)

This compound has demonstrated antitumor activity in in vivo xenograft models, specifically in studies using human lung adenocarcinoma A549 cells implanted subcutaneously in nude mice. nih.govaltogenlabs.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.gov These models are commonly used to evaluate the efficacy of potential anticancer agents against human tumors in a living system. altogenlabs.com

In studies using A549 xenografts in athymic nude mice, this compound treatment resulted in significant inhibitory effects on tumor growth. nih.govaltogenlabs.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.gov The tumor formation rate in these models was typically high (e.g., 100%). nih.gov this compound treatment led to a decrease in tumor volume and weight compared to control groups. nih.govresearchgate.netresearchgate.net

Tumor Growth Inhibition and Apoptotic Cell Increase

This compound treatment has been shown to significantly decelerate tumor growth in A549 xenograft models. nih.govresearchgate.netnih.gov The tumor inhibition rate (TIR) was calculated in these studies, showing dose-dependent inhibitory effects. nih.govresearchgate.net For instance, studies reported TIRs ranging from 14.9% to 38.5% across different this compound doses. nih.govresearchgate.netresearchgate.net

A key mechanism contributing to the observed tumor growth inhibition is the induction of apoptotic cell death within the tumor tissues. nih.govaltogenlabs.comresearchgate.nettandfonline.comresearchgate.netnih.gov TUNEL assays performed on tumor tissues from this compound-treated mice indicated a significant increase in apoptotic-positive cells compared to vehicle control groups. nih.govresearchgate.netnih.gov This suggests that this compound promotes programmed cell death in the tumor cells in vivo. nih.govresearchgate.net

Here is a representative table summarizing tumor inhibition data from an A549 xenograft study:

GroupDose (mg/kg body weight)Tumor Inhibition Rate (TIR, %)
Low-dose this compound1014.9
Middle-dose this compound2025.5
High-dose this compound4038.5
Vehicle Control-Not applicable
Tumor Model-Not applicable

Note: Data is representative and based on findings from multiple sources. nih.govresearchgate.netresearchgate.net

Immunohistochemical and Molecular Biomarker Analysis in Tumor Tissues

To further elucidate the mechanisms behind this compound's antitumor activity and apoptosis induction in A549 xenografts, immunohistochemical (IHC) and molecular biomarker analyses have been conducted on the excised tumor tissues. nih.govaltogenlabs.comtandfonline.comtandfonline.comresearchgate.netnih.gov166.62.7

These analyses have focused on key proteins and genes involved in apoptosis and tumor progression. Studies consistently show that this compound treatment leads to the upregulation of pro-apoptotic markers and the downregulation of anti-apoptotic and pro-angiogenic factors. nih.govaltogenlabs.comtandfonline.comtandfonline.comresearchgate.netnih.gov166.62.7

Specifically, IHC results have demonstrated that the protein expression of Bax, a pro-apoptotic protein, is upregulated after this compound treatment. nih.govaltogenlabs.comtandfonline.comtandfonline.comresearchgate.netnih.gov Conversely, the expression of anti-apoptotic proteins like Bcl-2 and survivin, as well as pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α), is consistently downregulated. nih.govaltogenlabs.comtandfonline.comtandfonline.comresearchgate.netnih.gov166.62.7

Molecular analysis, such as quantitative real-time reverse transcriptase-polymerase chain reaction (qRT-PCR), has corroborated these findings at the mRNA level. nih.govresearchgate.net this compound treatment significantly upregulated the mRNA expression of Bax and downregulated the mRNA expressions of Bcl-2, VEGF, HIF-1α, and survivin in a dose-dependent manner. nih.govresearchgate.netnih.gov166.62.7 These molecular changes are consistent with the induction of apoptosis and inhibition of tumor growth observed in vivo. nih.govresearchgate.netnih.gov The possible antitumor effects of this compound are indicated to be via the mitochondrial apoptosis pathway. researchgate.nettandfonline.comtandfonline.com

Here is a representative table summarizing the observed changes in key biomarkers in A549 xenograft tissues after this compound treatment:

BiomarkerType (Protein/mRNA)Observed ChangeRole
BaxProtein, mRNAUpregulatedPro-apoptotic
Bcl-2Protein, mRNADownregulatedAnti-apoptotic
SurvivinProtein, mRNADownregulatedAnti-apoptotic, cell cycle regulation
VEGFProtein, mRNADownregulatedAngiogenesis, tumor growth
HIF-1αProtein, mRNADownregulatedResponse to hypoxia, tumor progression

Note: Data is representative and based on findings from multiple sources. nih.govaltogenlabs.comtandfonline.comtandfonline.comresearchgate.netnih.gov166.62.7

These in vivo studies in A549 xenograft models provide evidence for this compound's antitumor efficacy, mediated at least in part through the induction of apoptosis and modulation of key molecular pathways involved in cell survival, death, and angiogenesis. nih.govaltogenlabs.comresearchgate.netnih.gov

Neuroprotective Effects in Animal Models of Tauopathy (e.g., mouse models)

This compound has demonstrated neuroprotective potential in animal models of tauopathy, a group of neurodegenerative diseases characterized by the pathological accumulation of tau protein researchgate.netnih.govnih.govacs.org. Studies utilizing mouse models, such as the rTg4510 tau transgenic mouse model, have investigated this compound's effects on tau levels and related pathologies nih.govnih.govacs.orgnih.gov.

Research indicates that this compound, specifically the (-)-aS,11R enantiomer, can reduce tau protein levels in cultured cells and ex vivo brain slices from mouse models of tauopathy researchgate.netnih.govnih.govacs.org. This reduction appears to be mediated through the promotion of autophagic degradation of tau researchgate.netnih.govnih.gov. Autophagy is a cellular process responsible for clearing misfolded proteins and damaged organelles, suggesting a mechanism by which this compound may exert its neuroprotective effects researchgate.netnih.govnih.gov. A semisynthetic analog of this compound has also shown robust tau-lowering activity, with its efficacy not being dependent on chirality researchgate.netnih.govacs.org.

Studies using ex vivo brain slices from mouse models of tauopathy have provided further insight into this compound's impact on tau metabolism nih.govnih.gov. Treatment with this compound, particularly the (-)-aS,11R enantiomer, significantly decreased tau levels in these brain slices at certain concentrations nih.govnih.gov. These ex vivo studies complement in vitro findings and support the potential of this compound as a compound that can influence tau pathology in brain tissue nih.govnih.gov.

Anti-inflammatory and Atherosclerotic Investigations in Animal Models (e.g., mouse models of intimal hyperplasia, LPS-induced sepsis)

This compound has been investigated for its anti-inflammatory and anti-atherosclerotic properties in animal models researchgate.netresearchgate.netnih.gov. In models of intimal hyperplasia, which is related to atherosclerosis, this compound has shown the ability to suppress intimal hyperplasia after wire ligation of the carotid artery in mice researchgate.netresearchgate.net. Mechanistically, this compound has been found to inhibit the proliferation and migration of vascular smooth muscle cells induced by platelet-derived growth factor-BB (PDGF-BB) researchgate.netresearchgate.net. This involves the suppression of PDGF receptor-beta (PDGFRβ) phosphorylation and downstream signaling pathways, including NF-κB researchgate.netresearchgate.net.

In lipopolysaccharide (LPS)-induced sepsis models in mice, this compound administration significantly improved survival rates and mitigated inflammatory responses in lung tissue researchgate.netnih.gov. In vitro studies using macrophages demonstrated that this compound treatment inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress researchgate.netnih.gov. These anti-inflammatory effects in the context of sepsis have been linked to this compound's ability to selectively enhance Sirtuin 1 (SIRT1) activation researchgate.netnih.gov. The beneficial effects of this compound against LPS-induced sepsis were abolished in SIRT1 myeloid-specific knockout mice, highlighting the critical role of SIRT1 in mediating these effects nih.gov.

Metabolic Modulatory Effects in Diet-Induced Obesity and Insulin Resistance Animal Models (e.g., HFD-fed mice)

Studies in high-fat diet (HFD)-fed mice have explored this compound's metabolic modulatory effects, particularly concerning obesity and insulin resistance nih.govnih.govresearchgate.netresearchgate.net. This compound treatment in HFD-fed mice has been shown to alleviate adiposity and insulin resistance nih.govnih.govresearchgate.net. The mechanisms involved include enhancing lipid utilization and stimulating irisin production in skeletal muscle nih.govnih.govresearchgate.net. This compound also appears to induce the browning of inguinal fat in these models nih.govnih.govresearchgate.net.

In cellular models, this compound increased mitochondrial quantity and function through activating AMP-activated protein kinase (AMPK), leading to reduced lipid accumulation and enhanced insulin-stimulated glucose uptake in palmitic acid-treated myotubes nih.govnih.govresearchgate.net. Furthermore, this compound stimulated the secretion of irisin from myotubes, which subsequently reduced lipid content in adipocytes nih.govnih.govresearchgate.net. These findings suggest that this compound modulates skeletal muscle-adipose tissue crosstalk to improve insulin sensitivity and reduce adiposity nih.govnih.govresearchgate.net.

Impact on Muscle Atrophy and Sarcopenia in Animal Models (e.g., dexamethasone-induced muscle wasting in mice)

This compound has demonstrated a protective impact on muscle atrophy and sarcopenia in animal models, including those with dexamethasone-induced muscle wasting in mice nih.govnih.govmdpi.comresearchgate.netresearchgate.net. In dexamethasone-induced muscle wasting in C57BL/6 mice, this compound treatment reduced the loss of muscle mass nih.govnih.govresearchgate.net. This compound also rescued dexamethasone-induced muscle weakness, indicated by improved grip strength and prolonged swimming exhaustive time nih.govnih.govresearchgate.net.

The protective effects of this compound on muscle wasting have been linked to its ability to activate SIRT1 nih.govnih.govresearchgate.net. Through SIRT1 activation, this compound inhibits the transcriptional activity of forkhead box O 3a (FoxO3a), which reduces protein degradation nih.govnih.govresearchgate.net. It also induces autophagy, enhancing the clearance of degraded proteins, and increases the activity of peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) to promote mitochondrial biogenesis nih.govnih.govresearchgate.net.

This compound's impact on muscle atrophy involves the restoration of mitochondrial function and the alleviation of oxidative damage nih.govnih.govresearchgate.netnih.govhep.com.cnfrontiersin.orgmdpi.comcore.ac.uk. In dexamethasone-induced muscle atrophy models, this compound treatment elevated ATP production, mitochondrial content, and mitochondrial oxygen consumption nih.govnih.govresearchgate.net. This suggests that this compound helps maintain or restore mitochondrial energetics in conditions of muscle wasting nih.govnih.govresearchgate.net.

Furthermore, this compound protects against aging-related muscle wasting by alleviating oxidative damage in mitochondria nih.govhep.com.cn. It has been shown to protect aged mice against the loss of muscle mass and strength by scavenging reactive oxygen species (ROS) accumulation and rebuilding redox homeostasis nih.gov. Peroxiredoxin 5 (PRDX5) has been identified as a direct target of this compound, and through activating PRDX5, this compound reduced ROS accumulation and damaged mitochondrial DNA in myotubes nih.gov. These findings underscore the role of this compound in mitigating oxidative stress-induced mitochondrial dysfunction in the context of muscle atrophy and sarcopenia nih.govhep.com.cn.

Here is a summary of some findings:

Animal Model / ConditionThis compound EffectKey Mechanism(s) InvolvedSource(s)
Tauopathy (e.g., rTg4510 mice)Reduced tau protein levelsPromotion of autophagic tau clearance researchgate.netnih.govnih.govacs.org
Intimal Hyperplasia (mouse carotid artery)Suppressed intimal hyperplasiaInhibition of VSMC proliferation/migration, suppression of PDGFRβ and NF-κB signaling researchgate.netresearchgate.net
LPS-induced Sepsis (mice)Improved survival rate, mitigated inflammatory responsesInhibition of pro-inflammatory cytokines, attenuation of signaling pathways, SIRT1 activation researchgate.netnih.gov
Diet-Induced Obesity/Insulin Resistance (HFD-fed mice)Alleviated adiposity and insulin resistanceEnhanced lipid utilization, increased irisin production, browning of fat, AMPK activation nih.govnih.govresearchgate.net
Dexamethasone-induced Muscle Wasting (mice)Reduced muscle mass loss, rescued muscle weaknessSIRT1 activation, inhibition of FoxO3a, induction of autophagy, increased PGC-1α activity nih.govnih.govresearchgate.net
Aging-related Sarcopenia (aged mice)Protected against loss of muscle mass and strength, alleviated oxidative damageScavenging ROS, rebuilding redox homeostasis, PRDX5 activation nih.govhep.com.cn
Sirtuin (SIRT1) Activation and Autophagy Enhancement in Muscle Tissue

Research indicates that this compound can activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular processes such as metabolism, aging, and stress resistance. SIRT1 activation by this compound has been linked to beneficial effects on skeletal muscle.

Studies have shown that this compound can ameliorate dexamethasone-induced skeletal muscle wasting and weakness in both in vitro (C2C12 myotubes) and in vivo (C57BL/6 mice) models mdpi.comnih.gov. This protective effect is mediated, at least in part, through the activation of SIRT1 mdpi.comnih.gov. By activating SIRT1, this compound helps to reduce muscle protein degradation, enhance autophagy, and promote mitochondrial biogenesis and function mdpi.comnih.gov.

SIRT1 is known to influence autophagy, a cellular process essential for clearing damaged proteins and organelles, which is important for maintaining muscle health. SIRT1 can promote autophagy by deacetylating key autophagy-related (Atg) proteins nih.gov. Furthermore, SIRT1 activation is associated with improved insulin sensitivity and the induction of autophagy in aged mice aginganddisease.org.

In dexamethasone-treated C2C12 myotubes, this compound treatment at 10 µM was observed to increase myosin heavy chain expression while decreasing the expression of muscle atrophy markers atrogin-1 and MuRF1 researchgate.net. This compound also elevated ATP production, mitochondrial content, and mitochondrial oxygen consumption in these myotubes researchgate.net.

In a mouse model of dexamethasone-induced muscle wasting, treatment with 5 mg/kg this compound reduced muscle mass loss in the quadriceps and gastrocnemius muscles mdpi.comnih.govresearchgate.net. Treated mice also showed improved grip strength and prolonged swimming exhaustive time compared to untreated mice mdpi.comnih.govresearchgate.net.

Modulation of Muscle-Adipose Tissue Crosstalk

This compound has also been investigated for its ability to modulate the crosstalk between skeletal muscle and adipose tissue, a relationship critical for maintaining metabolic homeostasis, including insulin sensitivity and lipid metabolism nih.govresearchgate.net.

Preclinical studies suggest that this compound can improve insulin sensitivity and alleviate adiposity by influencing this crosstalk nih.govresearchgate.net. In vitro studies using palmitic acid (PA)-treated C2C12 myotubes demonstrated that this compound increased mitochondrial quantity and function through the activation of AMP-activated protein kinase (AMPK) nih.govresearchgate.net. This led to reduced lipid accumulation and enhanced insulin-stimulated glucose uptake in the myotubes nih.govresearchgate.net.

Furthermore, this compound was shown to stimulate the production and secretion of irisin from myotubes nih.govresearchgate.net. Irisin is a myokine that can influence adipose tissue. This compound-stimulated irisin secretion from myotubes was found to reduce lipid content in 3T3-L1 adipocytes nih.govresearchgate.net.

In high-fat diet (HFD)-fed mice, this compound treatment alleviated adiposity and insulin resistance nih.govresearchgate.net. This was attributed to enhanced lipid utilization and irisin production in skeletal muscle, as well as the induction of browning in inguinal fat nih.govresearchgate.net. Browning of adipose tissue refers to the process where white adipose tissue takes on characteristics of brown adipose tissue, increasing energy expenditure.

These findings suggest that this compound's beneficial metabolic effects are mediated through the modulation of signaling pathways in both muscle and adipose tissues, highlighting the importance of their crosstalk nih.govresearchgate.net.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound5319978 nih.gov, 161779 thegoodscentscompany.combidd.group
SIRT11882365 guidetoimmunopharmacology.org
Dexamethasone5743 functmaterials.org.ua
Atrogin-1147814804 mdpi.com
MuRF115041630 mdpi.com
ATP5957 nih.gov
Irisin16132532
Palmitic acid985
AMPK57890424

Note: PubChem CID for this compound has multiple entries; 5319978 and 161779 both refer to this compound. Dexamethasone, Atrogin-1, MuRF1, ATP, Irisin, Palmitic acid, and AMPK are included as they are mentioned in the context of the mechanisms discussed.

Data Tables (Interactive):

Table 1: Effects of this compound on Dexamethasone-Induced Muscle Atrophy Markers and Mitochondrial Function in C2C12 Myotubes

Table 2: Effects of this compound on Dexamethasone-Induced Muscle Mass and Strength in Mice

This compound, a cyclic diarylheptanoid, has been the subject of preclinical investigations to understand its potential pharmacological activities, particularly concerning skeletal muscle health and metabolic regulation. Research has focused on its interactions with key cellular pathways, including sirtuin activation, autophagy, and the dynamic communication between muscle and adipose tissues.

Sirtuin (SIRT1) Activation and Autophagy Enhancement in Muscle Tissue

Preclinical evidence suggests that this compound acts as an activator of Sirtuin 1 (SIRT1), a NAD-dependent protein deacetylase involved in numerous cellular processes, including energy metabolism, stress response, and aging. Activation of SIRT1 by this compound has been implicated in mitigating skeletal muscle dysfunction.

Studies using in vitro models, such as dexamethasone-treated C2C12 myotubes, have shown that this compound treatment can rescue muscle atrophy and dysfunction mdpi.comnih.govresearchgate.net. This effect is associated with increased expression of myosin heavy chain and decreased expression of the muscle atrophy markers atrogin-1 and MuRF1 researchgate.net. Mechanistically, this compound's protective effects are linked to its ability to activate SIRT1, which in turn helps to reduce muscle protein degradation mdpi.comnih.gov.

Beyond protein degradation, SIRT1 activation by this compound also appears to enhance autophagy in muscle tissue mdpi.comnih.gov. Autophagy is a vital cellular process for clearing damaged organelles and misfolded proteins, contributing to cellular homeostasis and muscle health. SIRT1 is known to promote autophagy through the deacetylation of several autophagy-related proteins nih.gov. By enhancing autophagy, this compound may facilitate the removal of cellular debris and contribute to muscle maintenance and function mdpi.comnih.gov.

Furthermore, this compound treatment has been shown to promote mitochondrial biogenesis and improve mitochondrial function in muscle cells mdpi.comnih.govresearchgate.net. Mitochondria are critical for energy production in muscle tissue, and their dysfunction is associated with muscle atrophy and weakness. This compound's ability to increase mitochondrial content and oxygen consumption, potentially via SIRT1 activation, underscores a key mechanism by which it may exert its beneficial effects on muscle health researchgate.net.

In vivo studies using mouse models of dexamethasone-induced muscle wasting have corroborated the in vitro findings mdpi.comnih.govresearchgate.net. Administration of this compound was found to reduce the loss of muscle mass in key muscle groups like the quadriceps and gastrocnemius mdpi.comnih.govresearchgate.net. Treated mice also exhibited improvements in functional measures of muscle strength and endurance, such as grip strength and swimming exhaustive time mdpi.comnih.govresearchgate.net.

Modulation of Muscle-Adipose Tissue Crosstalk

The intricate communication between skeletal muscle and adipose tissue is fundamental for maintaining systemic metabolic balance, particularly regarding insulin sensitivity and lipid homeostasis nih.govresearchgate.net. Preclinical studies have explored this compound's influence on this critical crosstalk.

Investigations suggest that this compound can positively modulate the interaction between muscle and adipose tissues, leading to improvements in insulin sensitivity and a reduction in adiposity nih.govresearchgate.net. In vitro experiments utilizing palmitic acid (PA)-treated C2C12 myotubes have demonstrated that this compound enhances mitochondrial quantity and function nih.govresearchgate.net. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism nih.govresearchgate.net. The resulting increase in mitochondrial activity contributes to reduced lipid accumulation and improved insulin-stimulated glucose uptake in myotubes nih.govresearchgate.net.

A notable finding is this compound's ability to stimulate the production and secretion of irisin from myotubes nih.govresearchgate.net. Irisin is a myokine, a protein released by muscle cells, that influences metabolic processes in other tissues, including adipose tissue. This compound-induced irisin secretion from myotubes has been shown to decrease lipid content in 3T3-L1 adipocytes, highlighting a potential mechanism for this compound's effects on fat metabolism nih.govresearchgate.net.

In in vivo models, specifically high-fat diet (HFD)-fed mice, this compound treatment has been observed to alleviate adiposity and insulin resistance nih.govresearchgate.net. These beneficial effects are associated with enhanced lipid utilization and increased irisin production in skeletal muscle nih.govresearchgate.net. Furthermore, this compound treatment was found to induce the browning of inguinal fat, a type of white adipose tissue nih.govresearchgate.net. Browning increases the thermogenic capacity of adipose tissue, leading to increased energy expenditure and potentially contributing to reduced adiposity nih.govresearchgate.net.

Collectively, these preclinical findings indicate that this compound influences metabolic health by modulating the crosstalk between skeletal muscle and adipose tissue, affecting key processes such as mitochondrial function, lipid metabolism, and the release of myokines like irisin nih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Rational Design of Myricanol Derivatives

Identification of Key Pharmacophoric Groups for Myricanol's Bioactivity

Understanding the critical functional groups within the This compound (B191915) structure is fundamental to developing more effective analogs. Research has highlighted the importance of specific hydroxyl groups and the free phenolic moiety in mediating this compound's biological effects, particularly its anti-virulence and antioxidant activities.

Importance of Hydroxyl Groups at C-5 and C-11 Positions

The hydroxyl groups at the C-5 and C-11 positions of this compound have been identified as critical determinants of its bioactivity. The C-5 hydroxyl group is considered essential for anti-virulence activity. Studies on Salmonella enterica serovar Typhimurium have indicated that the free hydroxyl at C-5 is advantageous for optimal anti-virulence activity, specifically in inhibiting the Type III secretion system (T3SS). frontiersin.org Similarly, the C-11 hydroxyl group is reported to be essential for T3SS inhibition. frontiersin.org Oxidation of this compound to myricanone (B154751), which involves the conversion of the hydroxyl group at C-11 to a ketone, results in the abolishment or significantly decreased activity against T3SS. frontiersin.org

Impact of Chemical Modifications on this compound's Biological Activities

Chemical modifications to the this compound structure can significantly alter its biological activities. These modifications can impact potency, target specificity, and pharmacokinetic properties.

Effects of Methylation and Glycosylation on Anti-virulence

Modifications such as methylation or glycosylation at the C-5 position of this compound have been shown to negatively impact its anti-virulence activity. Methylation at C-5 can reduce the anti-virulence potency by approximately 50%. Similarly, glycosyl substituted compounds at the C-5 position have demonstrated poor inhibitory activity against the bacterial T3SS. frontiersin.org This suggests that a free hydroxyl group at C-5 is important for optimal anti-virulence effects.

Influence of Oxidation to Myricanone on T3SS Inhibition

The oxidation of this compound to myricanone, a structural analog where the hydroxyl group at C-11 is replaced by a ketone, has a notable impact on its ability to inhibit the bacterial T3SS. This oxidation has been reported to abolish the T3SS inhibition activity. Comparative studies have shown that myricanone exhibits significantly decreased activity compared to this compound in inhibiting the T3SS of Salmonella enterica serovar Typhimurium. frontiersin.org This finding underscores the critical role of the hydroxyl group at C-11 for this specific bioactivity.

Enhanced Potency with Acetylation and Sulfation at Specific Positions

Derivatization of this compound through sulfation or acetylation at the C-9 and/or C-11 positions has been explored, and these modifications can retain or even enhance bioactivity in certain contexts, such as neuroprotection and induction of ROS-dependent apoptosis. However, specifically regarding T3SS inhibition, 11-acetyl substituted this compound showed significantly decreased activity compared to this compound. frontiersin.org This suggests that the effect of acetylation is highly dependent on the position of modification and the specific biological activity being evaluated. Further detailed SAR studies focusing on the precise positions and types of modifications are needed to fully understand their impact on this compound's diverse bioactivities.

Here is a summary of the impact of specific chemical modifications on this compound's biological activities based on the provided information:

Modification TypePosition(s) ModifiedImpact on ActivitySpecific Activity Contexts MentionedSource
MethylationC-5Reduces potency (~50%)Anti-virulence
GlycosylationC-5Reduces potency (poor inhibitory activity)Anti-virulence (T3SS inhibition) frontiersin.org
Oxidation to MyricanoneC-11 (hydroxyl to ketone)Abolishes or significantly decreases activityT3SS inhibition frontiersin.org
AcetylationC-9/C-11Retains or enhances bioactivityNeuroprotection, ROS-dependent apoptosis
AcetylationC-11Significantly decreased activityT3SS inhibition frontiersin.org
SulfationC-9/C-11Retains or enhances bioactivityNeuroprotection, ROS-dependent apoptosis

Design and Evaluation of this compound-9-acetate and other Fluorobenzyloxy Ether Derivatives for Anticancer Activity

This compound-9-acetate (MA), a naturally occurring derivative of this compound, has demonstrated anticancer potential. researchgate.netnih.gov Studies evaluating MA against cancer cell lines such as MCF-7, MiaPaCa-2, and HCT 116 have shown that MA exhibits anticancer activity, being most active against the MCF-7 cell line with an IC₅₀ of 20 μM, compared to 42 μM for this compound. researchgate.netnih.gov Mechanistic studies in MCF-7 cells revealed that MA induces apoptosis through the generation of reactive oxygen species (ROS), a dose-dependent decrease in mitochondrial membrane potential, and cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov Further studies indicated the downregulation of Bcl-2 and activation of the caspase cascade as events involved in MA-induced apoptosis. researchgate.netnih.gov

Fluorobenzyloxy ether derivatives of this compound have also been designed and evaluated for their anticancer activity. researchgate.nettandfonline.comnih.gov Specifically, this compound-5-fluorobenzyloxy ether (5FEM), obtained by chemical modification of this compound at the OH(5) position, has shown antiproliferative activity. researchgate.nettandfonline.comtandfonline.com Studies on human leukemic HL-60 cells indicated that 5FEM significantly inhibited cell growth and induced apoptosis. tandfonline.comtandfonline.com It increased the G2/M population and modulated the expression of apoptosis-related genes, upregulating Bax, Fas, FasL, caspase-9, and p21, while downregulating Bcl-2 and survivin. tandfonline.comtandfonline.com 5FEM was found to be more potent than this compound against certain cancer cell lines, including HL-60 cells. tandfonline.comtandfonline.com Evaluation in human lung adenocarcinoma A549 cells also showed that 5FEM could significantly inhibit cell growth, induce apoptosis, increase the G0/G1 population, reduce mitochondrial membrane potential, and inhibit cell migration and colony formation. researchgate.netnih.gov These effects were associated with the upregulation of caspase-9, P21, and Bax expression levels and downregulation of PARP, survivin, and Bcl-2 expression levels. researchgate.netnih.gov

Here is a table summarizing some of the findings on the cytotoxicity of this compound and its derivatives:

CompoundCell LineIC₅₀ (μM)Key Mechanism ObservedSource
This compoundMCF-742- researchgate.netnih.gov
This compound-9-acetate (MA)MCF-720ROS generation, ΔΨm loss, G0/G1 arrest, Caspase activation researchgate.netnih.gov
This compoundA5494.85 μg/mlApoptosis induction (Caspase-3, -9, Bax, p21 upregulation; Bcl-2 downregulation) chemfaces.comresearchgate.net
5-Fluorobenzyloxy ether (5FEM)HL-60-Apoptosis induction (Bax, Fas, FasL, caspase-9, p21 upregulation; Bcl-2, survivin downregulation), G2/M arrest tandfonline.comtandfonline.com
5-Fluorobenzyloxy ether (5FEM)A549-Apoptosis induction (caspase-9, P21, Bax upregulation; PARP, survivin, Bcl-2 downregulation), G0/G1 arrest, ΔΨm reduction researchgate.netnih.gov
5-Prenylthis compoundP-38812Cytotoxicity researchgate.netnih.govresearchgate.net
5-Benzylthis compoundP-38812Cytotoxicity researchgate.netnih.govresearchgate.net

Design and Evaluation of Prenyl and Benzyl (B1604629) Derivatives for Cytotoxicity

Transformation of this compound has yielded derivatives such as 5-prenylthis compound and 5-benzylthis compound. researchgate.netnih.gov These derivatives have been evaluated for their cytotoxicity, including against murine leukaemia P-388 cells. researchgate.netnih.govresearchgate.net Studies have shown that 5-prenylthis compound and 5-benzylthis compound exhibited an almost two-fold increase in activity compared to the parent this compound against P-388 cells, with an IC₅₀ value of 12 µM for both derivatives. researchgate.netnih.govresearchgate.net This suggests that the addition of prenyl or benzyl groups at the C-5 position can enhance the cytotoxic activity of this compound against this cell line. researchgate.netnih.gov

Chirality and Stereochemical Considerations in this compound's Biological Effects

This compound possesses stereocenters and exhibits atropisomerism, leading to different enantiomers. nih.govunibas.it The stereochemical configuration of this compound is critical for its bioactivity. nih.gov Natural this compound isolated from Myrica cerifera exists as a scalemic mixture with an 86% enantiomeric excess of (+)-aR,11S-myricanol. nih.govacs.org Synthetic this compound can form a co-crystal of (+)-aR,11S-myricanol and (−)-aS,11R-myricanol. nih.govacs.org

Studies investigating the biological effects of this compound enantiomers have revealed significant differences in their activity. nih.govacs.org For instance, in the context of tau protein degradation, the (−)-aS,11R-myricanol enantiomer (also referred to as compound 3) has been shown to reduce tau levels in cultured cells and ex vivo brain slices from a mouse model of tauopathy at mid-to-low micromolar potency, whereas the (+)-aR,11S-myricanol enantiomer (compound 2) did not. upenn.edunih.govacs.orgnih.gov This indicates that the stereochemistry at the C-11 position and the biphenyl (B1667301) axis is crucial for this specific activity. upenn.edunih.govacs.org

However, some semisynthetic analogues of this compound, such as compound 13 (obtained by acid-catalyzed dehydration of this compound), have displayed robust tau-lowering activity where both enantiomers reduced tau levels similarly. upenn.edunih.govunibas.itacs.orgnih.gov This suggests that for certain derivatives or activities, the SAR may not be based on chirality. upenn.edunih.govunibas.itacs.orgnih.gov The stereochemical configuration can be determined using techniques such as chiral HPLC and X-ray crystallography. nih.gov

Computational Approaches and Molecular Docking in SAR Elucidation

Computational approaches, particularly molecular docking, play a significant role in the elucidation of this compound's SAR and the rational design of its derivatives. umich.eduresearchgate.netscispace.com Molecular docking is a computational technique used to predict the binding affinity and mode of interaction between a molecule (ligand) and a target protein with a known structure. researchgate.netmdpi.com This approach helps in understanding how this compound and its derivatives interact with biological targets at the molecular level, providing insights into the structural requirements for activity. umich.eduresearchgate.netmdpi.com

Molecular docking analysis has been utilized to study the interaction of this compound with various proteins. For example, molecular docking suggested that this compound could act as an AMPK activator, potentially inhibiting lipid accumulation. researchgate.net Computational studies can complement experimental SAR studies by providing theoretical predictions and explanations for observed biological activities, guiding the modification of this compound's structure to enhance desired properties. umich.eduresearchgate.netscispace.com

Strategies for Optimizing Derivatives with Enhanced Preclinical Efficacy

Strategies for optimizing this compound derivatives with enhanced preclinical efficacy involve chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties. unibas.itwindows.net The design and evaluation of derivatives like this compound-9-acetate and fluorobenzyloxy ethers are examples of such strategies, where modifications led to increased anticancer activity against specific cell lines. researchgate.netnih.govresearchgate.nettandfonline.comnih.gov

Further optimization strategies can be guided by SAR studies and computational approaches. umich.eduresearchgate.netscispace.com By understanding which structural features are critical for a particular activity, researchers can rationally design new derivatives with targeted modifications. umich.eduupenn.edu For instance, the observation that the (−)-aS,11R-myricanol enantiomer is more active in promoting tau degradation suggests that maintaining or enhancing this specific stereochemistry could be a strategy for developing this compound-based therapies for tauopathies. upenn.edunih.govacs.orgnih.gov

However, the discovery of active achiral or racemic derivatives, like compound 13 with tau-lowering activity, presents an alternative optimization strategy where stereochemical control during synthesis might be less critical. upenn.edunih.govunibas.itacs.orgnih.gov

Improving pharmacokinetic properties such as bioavailability and metabolic stability is also a key optimization strategy. For example, strategies like liposomal encapsulation or prodrug derivatization have been suggested to enhance the stability and bioavailability of this compound. The development of derivatives with improved membrane permeability, such as certain acetylated derivatives, can also contribute to enhanced preclinical efficacy. vulcanchem.com

Preclinical evaluation of optimized derivatives involves in vitro and in vivo studies to assess their efficacy, mechanism of action, and toxicity in relevant disease models. chemfaces.comresearchgate.netnih.gov For example, studies on this compound and its derivatives have utilized cancer cell lines and xenograft mouse models to evaluate antitumor activity. chemfaces.comnih.gov

Myricanol in Multidisciplinary Research: Target Identification and Mechanistic Applications

Myricanol (B191915) as a Chemical Probe for Biological Target Discovery

Chemical probes are valuable tools in biological research, used to modulate the function of specific protein targets and investigate the biological consequences of these modulations. thermofisher.kr this compound has been utilized as a chemical probe to discover its interacting proteins, providing insights into its cellular roles.

Affinity-Based Protein Profiling (ABPP) for this compound Target Identification (e.g., Nampt, Peroxiredoxin 5)

Affinity-Based Protein Profiling (ABPP) is a chemoproteomic technique that employs activity-based probes to label and identify active proteins in complex biological samples. doi.orgnih.gov This method is particularly useful for monitoring drug-protein interactions in their native environment. doi.org

Researchers have synthesized affinity-based probes derived from this compound, incorporating photo-affinity cross-linkers to enable covalent binding to interacting proteins. researchgate.netnih.gov Using such a probe (pMY) in live C2C12 myotubes, ABPP coupled with mass spectrometry and Western blotting has revealed that this compound can bind to nicotinamide (B372718) phosphoribosyltransferase (Nampt). researchgate.netnih.gov Nampt is a key enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD) salvage pathway. researchgate.netnih.gov Studies indicate that this compound does not affect Nampt protein expression but enhances its activity, thereby sensitizing insulin (B600854) action in myotubes. researchgate.netnih.gov

Another protein identified as a direct target of this compound through biophysical assays is peroxiredoxin 5. researchgate.net this compound's interaction with peroxiredoxin 5 is suggested to contribute to its protective effects against muscle wasting in aged mice by scavenging reactive oxygen species and restoring redox homeostasis. researchgate.net

Thermal Shift Assays (TSA) and Drug Affinity Responsive Target Stability (DARTS) for Protein Binding Confirmation

Thermal Shift Assays (TSA) and Drug Affinity Responsive Target Stability (DARTS) are biophysical techniques used to confirm direct protein binding interactions. frontiersin.orgnih.govcreative-proteomics.comcreative-biolabs.comnanotempertech.comwikipedia.org

TSA measures changes in a protein's thermal denaturation temperature upon ligand binding. nanotempertech.comwikipedia.orgice-biosci.com When a small molecule binds to a protein, it often increases the protein's thermal stability, resulting in a shift in its melting temperature (Tm). nanotempertech.comwikipedia.org Studies on this compound have utilized TSA to demonstrate its direct interaction with target proteins, such as HilD in Salmonella enterica serovar Typhimurium. frontiersin.orgnih.gov this compound increased the thermal stability of the HilD protein in these assays. frontiersin.orgnih.gov

DARTS is based on the principle that ligand binding can protect a protein from protease digestion. creative-proteomics.comcreative-biolabs.comnih.gov When a small molecule binds to a protein, it stabilizes its structure, making it more resistant to degradation by proteases. creative-proteomics.comcreative-biolabs.com By comparing protein degradation patterns in the presence and absence of the compound, direct binding can be inferred. creative-proteomics.com DARTS has been employed to confirm the physical binding of this compound to proteins like HilD and Nampt. researchgate.netfrontiersin.orgnih.gov

These techniques provide complementary evidence for the direct interaction between this compound and its identified targets, supporting the findings from ABPP and other methods.

Here is a summary of protein targets identified for this compound:

Target ProteinMethod(s) Used for Identification/ConfirmationObserved Effect of this compound Binding
NamptABPP, TSA, DARTS, Recombinant protein labelingEnhanced activity, Sensitizes insulin action
Peroxiredoxin 5Biophysical assaysActivation, Reduces ROS accumulation
HilD (in S. Typhimurium)TSA, DARTS, EMSAInterferes with DNA-binding activity

Note: EMSA (Electrophoretic Mobility Shift Assay) was used to assess the functional consequence of HilD binding.

This compound as a Lead Compound for Preclinical Drug Development

A lead compound is a chemical structure that shows promising pharmacological activity and serves as a starting point for drug discovery and development. wikipedia.org Natural products, including this compound, are valuable sources of lead compounds. wikipedia.orgtaylorandfrancis.com

This compound's diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-neurodegenerative effects, highlight its potential as a lead compound for preclinical drug development. researchgate.net Specifically, research into this compound's ability to reduce the levels of the microtubule-associated protein tau (MAPT), which accumulates in neurodegenerative diseases like Alzheimer's, positions it as a potential scaffold for developing therapies targeting tauopathies. nih.govacs.orgresearchgate.net Studies have shown that certain preparations and enantiomers of this compound are effective in reducing tau levels in cellular and ex vivo models. nih.govacs.org

Preclinical development involves evaluating the safety and efficacy of potential drug candidates in laboratory and animal studies before human clinical trials. aristo-group.com this compound's effects on muscle atrophy and weakness in mice models, potentially through activating SIRT1 and enhancing autophagy, further support its investigation in preclinical studies. researchgate.netresearchgate.net

Contribution of this compound Research to Understanding Cellular Proteostasis and Degradation Pathways (e.g., Autophagy)

Cellular proteostasis refers to the maintenance of a healthy and functional proteome through coordinated processes of protein synthesis, folding, and degradation. iimcb.gov.plnih.govbiorxiv.org Protein degradation pathways, such as the ubiquitin-proteasome system and autophagy, are essential for removing misfolded or damaged proteins and maintaining cellular health. iimcb.gov.plnih.govbiorxiv.orgnih.gov

Research on this compound has contributed to understanding its influence on cellular proteostasis, particularly its interaction with autophagy. Autophagy is a lysosome-dependent degradation pathway that recycles cellular components. nih.govmdpi.com Studies have indicated that this compound can enhance autophagy. researchgate.netresearchgate.net For instance, in the context of muscle atrophy, this compound appears to prevent muscle loss and weakness by activating SIRT1, which in turn reduces muscle protein degradation and enhances autophagy. researchgate.netresearchgate.net

This compound's ability to promote the clearance of misfolded proteins like tau through autophagic mechanisms underscores its potential as a tool for studying and modulating cellular degradation pathways relevant to various diseases, including neurodegenerative disorders. nih.govresearchgate.net

Future Research Trajectories and Methodological Challenges for Myricanol Studies

Advanced Mechanistic Elucidation of Myricanol's Biological Pathways

A deeper understanding of the molecular mechanisms underlying this compound's biological effects is paramount. While initial studies have identified its impact on tau protein metabolism, its role as a neuroprotective agent, and its interaction with key enzymes, further detailed elucidation of its signaling pathways is required.

One of the key findings is that the (−)-aS,11R-myricanol enantiomer promotes the degradation of the microtubule-associated protein tau (MAPT) through an autophagic mechanism. nih.govnih.gov This is distinct from other tau-lowering compounds that often work through the proteasome by targeting heat shock proteins (Hsp) or ubiquitin ligase complexes. nih.gov Future studies should aim to pinpoint the specific proteins and signaling cascades within the autophagy pathway that are modulated by This compound (B191915). For example, investigating its effect on key autophagy regulators like mTOR could provide significant insights. nih.gov

Additionally, this compound has demonstrated neuroprotective effects by suppressing cytotoxicity induced by hydrogen peroxide (H₂O₂) in N2a cells. nih.gov Research should focus on the upstream and downstream effectors in this process, exploring its influence on cellular antioxidant defense systems and signaling pathways related to oxidative stress. Recent studies have also identified nicotinamide (B372718) phosphoribosyltransferase (Nampt), a crucial enzyme in the NAD salvage pathway, as a direct target of this compound. nih.gov Advanced research should explore the structural basis of this interaction and the subsequent downstream effects on cellular metabolism and insulin (B600854) sensitivity. nih.gov

Development of Novel this compound Derivatives with Improved Preclinical Profiles

The development of novel this compound derivatives is a promising strategy to enhance its therapeutic properties, improve its pharmacokinetic profile, and reduce potential off-target effects. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new analogues with superior bioactivity. nih.govscience.govnih.gov

Initial derivatization efforts have already shown success. For instance, a semisynthetic analogue, compound 13 , was prepared through the acid-catalyzed dehydration of this compound. nih.govresearchgate.net This compound exhibited robust tau-lowering activity, and importantly, its enantiomers showed similar efficacy, suggesting a potential advantage by removing the complexity of chirality-based activity. nih.govresearchgate.net

Table 1: Bioactivity of this compound Derivatives
CompoundModificationObserved ImprovementReference
Compound 13Acid-catalyzed dehydration of this compoundRobust tau-lowering activity; activity not based on chirality nih.govresearchgate.net
5-prenylthis compoundPrenylation at the 5-position~2x increased cytotoxicity vs. murine leukemia P-388 cells researchgate.net
5-benzylthis compoundBenzylation at the 5-position~2x increased cytotoxicity vs. murine leukemia P-388 cells researchgate.net

Addressing Synthetic Challenges for Scalable and Stereoselective Production

While this compound can be isolated from natural sources like the root bark of Myrica cerifera, obtaining high yields is a significant obstacle. nih.gov The development of efficient and scalable synthetic routes is therefore crucial for producing sufficient quantities for extensive preclinical and potential clinical studies. Several total syntheses of (±)-myricanol have been reported, but challenges remain, particularly concerning yield and stereoselectivity. rsc.orgresearchgate.net

Enhancing Analytical Method Sensitivity and Specificity for this compound and Metabolites in Complex Research Samples

To accurately study the pharmacokinetics, metabolism, and distribution of this compound in biological systems, highly sensitive and specific analytical methods are required. The complexity of biological matrices necessitates advanced techniques to detect and quantify this compound and its metabolites at low concentrations.

Current methods have utilized Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and High-Resolution Mass Spectrometry (UPLC-PDA-HRMS) to analyze the chemical profile of Myrica rubra extracts, successfully identifying this compound among numerous other constituents. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and measurement of specific rotation have also been crucial for the structural elucidation and stereochemical analysis of isolated this compound. nih.gov

For target identification, innovative approaches such as the use of affinity-based probes have been developed. nih.gov A synthesized probe of this compound (pMY) with a photo-affinity cross-linker was used to identify its binding partners in live cells. nih.gov Future efforts should focus on refining these methods and developing new ones, such as highly sensitive LC-MS/MS assays, for the quantitative analysis of this compound and its metabolites in various biological samples like plasma, tissue, and cerebrospinal fluid. The development of such methods is critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Analytical Methods for this compound Research
MethodApplicationReference
UPLC-PDA-HRMSChemical profiling of plant extracts nih.gov
NMR SpectroscopyStructural elucidation nih.gov
Specific RotationStereochemical analysis nih.gov
Affinity-Based ProbesTarget identification in live cells nih.gov

Exploration of this compound's Interplay with Emerging Biological Targets and Pathways

The therapeutic potential of this compound may extend beyond its currently known activities. A systematic exploration of its interaction with other biological targets and pathways could uncover novel applications. Systems biology approaches, which integrate multi-omics data to understand complex biological interactions, can be a powerful tool in this endeavor. frontiersin.orgnih.govnih.gov

Current research has established this compound's ability to modulate tau protein levels, a key factor in several neurodegenerative diseases. researchgate.netacs.org The discovery that this compound directly binds to and activates Nampt opens up new avenues for research into its effects on metabolic disorders. nih.gov Nampt is a rate-limiting enzyme in the NAD salvage pathway, and its activation by this compound could have significant implications for cellular energy and insulin signaling. nih.gov

Future studies should employ unbiased, large-scale screening methods, such as proteomics and metabolomics, to identify new molecular targets of this compound. waocp.org Investigating its effects on various signaling pathways involved in inflammation, cell proliferation, and apoptosis could reveal its potential in other disease contexts, such as cancer or inflammatory conditions. mdpi.commdpi.com The application of computational and mathematical modeling can help to analyze complex interactions and predict novel therapeutic uses for this compound. cytosolve.comresearchgate.net

Leveraging In Vitro and In Vivo Preclinical Models for Deeper Mechanistic Insights

The use of appropriate preclinical models is essential for validating the therapeutic potential of this compound and for gaining deeper insights into its mechanisms of action. A combination of in vitro (cell-based) and in vivo (animal) models allows for a comprehensive evaluation of its efficacy and mode of action. youtube.com

In vitro studies have utilized various cell lines to investigate this compound's effects. For example, tet-inducible HEK293 cells overexpressing tau were used to confirm that this compound accelerates tau clearance. nih.gov HeLa-C3 and IMR32 cells were also used to demonstrate its potent tau-reducing activity. nih.gov C2C12 myotubes have been employed to study its role as a Nampt activator and its effects on insulin-stimulated glucose uptake. nih.govresearchgate.net

For more complex biological validation, ex vivo models using brain slices from transgenic mouse models of tauopathy (rTg4510) have shown that this compound can reduce tau levels in a setting that more closely resembles the in vivo environment. nih.gov Future research should expand the use of in vivo models to further investigate the therapeutic efficacy of this compound and its derivatives in relevant disease models. These studies are critical for understanding how the compound behaves in a whole organism and for providing the necessary data to support its potential translation into clinical applications. youtube.com

Q & A

Q. What methodologies are recommended for isolating and characterizing Myricanol from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization employs spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Purity assessment via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical. For novel compounds, X-ray crystallography may validate stereochemistry .

Q. What in vitro models are used to evaluate this compound’s neuroprotective effects, and how are they experimentally designed?

Neuroprotection studies often use neuronal cell lines (e.g., SH-SY5Y or PC12 cells) exposed to oxidative stressors like H2O2. Experimental design includes pre-treatment with this compound, followed by viability assays (MTT or CCK-8). Morphological changes are assessed via microscopy, and molecular mechanisms (e.g., antioxidant pathways like Nrf2/ARE) are probed using Western blotting or qPCR. Controls should include untreated cells, solvent-only groups, and positive controls (e.g., ascorbic acid) .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across different laboratories?

Standardization of cell culture conditions (e.g., passage number, serum concentration), consistent compound preparation (e.g., solvent, concentration range), and adherence to protocols like the Minimum Information About a Cellular Assay (MIACA) guidelines are essential. Inter-laboratory validation via blinded replicates and sharing of raw data (e.g., absorbance values, imaging files) enhances reproducibility .

Advanced Research Questions

Q. What synthetic challenges arise in constructing this compound’s strained diarylheptanoid scaffold, and how are they addressed?

this compound’s synthesis faces challenges due to its 14-membered biaryl ether macrocycle. Ring-closing metathesis (RCM) is a common strategy, but unintended dimerization into 26-membered macrocycles can occur. Mitigation involves optimizing catalyst loading (e.g., Grubbs II catalyst) and reaction conditions (dilution, temperature). Post-reaction purification via preparative HPLC or recrystallization is critical to isolate the target compound .

Q. How should contradictory data on this compound’s antiproliferative effects in cancer models be analyzed?

Contradictions may arise from cell line specificity, varying IC50 values, or differences in assay duration. A systematic review (Cochrane guidelines) can aggregate data, while meta-analysis evaluates heterogeneity via I<sup>2</sup> statistics. Dose-response curves and combinatorial studies (e.g., with doxorubicin) clarify synergistic/antagonistic effects. Researchers should report raw data, including confidence intervals and p-values, to enable re-analysis .

Q. What computational approaches are used to predict this compound’s molecular targets and mechanisms?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like β-amyloid or tau proteins. Pharmacophore modeling identifies key functional groups (e.g., hydroxyls, aromatic rings). Machine learning platforms (e.g., DeepChem) analyze structure-activity relationships (SAR) using datasets from PubChem or ChEMBL. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is required to confirm predictions .

Methodological Considerations

Q. How can researchers design a robust pharmacokinetic study for this compound in vivo?

Use LC-MS/MS to quantify this compound in plasma/tissues after oral/intravenous administration. Parameters include Cmax, Tmax, AUC, and half-life. Employ nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics. Include control groups for bioavailability comparisons and assess metabolite formation via high-resolution MS .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using Caco-2 cell permeability assays and liver microsomal stability tests. Formulation optimization (nanoparticles, liposomes) may enhance delivery. In vivo studies should use multiple dosing regimens and include positive controls (e.g., memantine for neuroprotection) .

Data Presentation and Ethics

Q. How should researchers document synthetic byproducts like the 26-membered macrocycle in this compound synthesis?

Full spectral data (NMR, MS) for all isolated compounds must be included in supplementary materials. Discuss byproduct formation mechanisms (e.g., competing RCM pathways) and provide yields. Transparency in reporting unsuccessful routes (e.g., failed cross-coupling attempts) aids methodological refinement .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization. For human cell lines, obtain ethical approval and document provenance (e.g., ATCC authentication). Conflicts of interest (e.g., funding from herbal supplement companies) must be declared .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.